4-Chloro-3-(trifluoromethoxy)aniline
Description
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-4(12)3-6(5)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTSQATWCKAOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90539733 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97608-50-9 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90539733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a critical building block in the synthesis of a variety of organic molecules. Its unique structure, featuring both a chloro and a trifluoromethyl group on the aniline ring, imparts specific electronic and lipophilic properties that are highly valued in medicinal chemistry and materials science. This document provides a detailed technical overview of its chemical properties, synthesis, applications, and safety information.
Chemical and Physical Properties
The physicochemical properties of 4-Chloro-3-(trifluoromethyl)aniline are summarized in the table below. These characteristics are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 320-51-4 | [1][2] |
| Molecular Formula | C₇H₅ClF₃N | [1][3] |
| Molecular Weight | 195.57 g/mol | [1][2] |
| Appearance | White to pink or colorless to pale yellow crystalline solid or liquid | [1][4] |
| Melting Point | 34 - 40 °C (93.2 - 104 °F) | [1][4] |
| Boiling Point | 85 °C (185 °F) at 3 mmHg; ~228-230°C at standard pressure | [1][4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [1] |
| Flash Point | 134 °C (273.2 °F) | [4] |
| Density | Approximately 1.4 g/cm³ | [1] |
Synthesis
A common synthetic route to 4-Chloro-3-(trifluoromethyl)aniline hydrochloride involves a three-step process starting from 1-chloro-2-(trifluoromethyl)benzene.[5]
A patented method describes the following reaction sequence:
-
Nitration: 1-chloro-2-(trifluoromethyl)benzene is nitrated to introduce a nitro group onto the aromatic ring.[5]
-
Hydrogenation Reduction: The nitro group is then reduced to an amine.[5]
-
Salt Formation (Salification): The resulting aniline is treated with hydrochloric acid to form the hydrochloride salt.[5]
References
In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and potential applications of 4-Chloro-3-(trifluoromethoxy)aniline. The information is intended for professionals in chemical research and drug development.
Chemical Structure and Identity
This compound is an aromatic amine with chloro and trifluoromethoxy substituents on the benzene ring. These functional groups significantly influence the molecule's chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.
Structure:
Caption: A generalized workflow for the synthesis of substituted anilines.
Applications in Research and Development
This compound serves as a valuable building block in organic synthesis, particularly for the introduction of the chloro and trifluoromethoxy-substituted phenyl moiety into larger molecules.
-
Pharmaceutical and Agrochemical Synthesis: The trifluoromethoxy group is a key functional group in many modern pharmaceuticals and agrochemicals. It can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This aniline derivative is a precursor for the synthesis of more complex molecules with potential biological activity.
-
Materials Science: Fluorinated organic compounds are of interest in materials science for the development of polymers and other materials with specific properties such as thermal stability and hydrophobicity.
DOT Diagram of Application Logic:
Caption: Logical relationship between properties and applications.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed or in contact with skin. Toxic if inhaled. [1]* Skin Corrosion/Irritation: Causes skin irritation. [1]* Eye Damage/Irritation: Causes serious eye irritation. [1]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [1] Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from light.
First Aid Measures:
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the fields of drug discovery, agrochemical synthesis, and materials science. Its unique combination of chloro and trifluoromethoxy functional groups offers a valuable scaffold for the development of novel molecules with enhanced properties. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. Further research into its synthesis and applications is warranted to fully explore its utility in various scientific domains.
References
Technical Guide: 4-Chloro-3-(trifluoromethyl)aniline
A Note on Chemical Nomenclature: This technical guide provides comprehensive information on 4-Chloro-3-(trifluoromethyl)aniline (CAS Number: 320-51-4) . It is important to note the distinction from the similarly named "4-Chloro-3-(trifluoromethoxy)aniline," for which public domain data is substantially less available. Given the context of drug development and available research, it is presumed that the intended compound of interest is the trifluoromethyl derivative.
This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, detailing the synthesis, properties, and applications of 4-Chloro-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chemical Identity and Properties
4-Chloro-3-(trifluoromethyl)aniline, also known as 5-Amino-2-chlorobenzotrifluoride, is a fluorinated aromatic amine. Its unique molecular structure, featuring both chloro and trifluoromethyl groups, makes it a valuable building block in organic synthesis, imparting increased lipid solubility and metabolic stability to the final products.[1]
Physical and Chemical Properties
The quantitative physical and chemical properties of 4-Chloro-3-(trifluoromethyl)aniline are summarized in the table below.
| Property | Value |
| CAS Number | 320-51-4 |
| Molecular Formula | C₇H₅ClF₃N |
| Molecular Weight | 195.57 g/mol [2] |
| Appearance | Colorless to pale yellow liquid or crystalline solid[2] |
| Melting Point | 36-40 °C[2] |
| Boiling Point | 228-230 °C at standard pressure[2] |
| Density | Approximately 1.4 g/cm³[2] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and acetone[2] |
| Purity (Typical) | ≥99.0% (by HPLC)[2] |
Synthesis and Manufacturing
The industrial synthesis of 4-Chloro-3-(trifluoromethyl)aniline is typically achieved through a two-step process starting from 1-chloro-2-(trifluoromethyl)benzene. The process involves nitration followed by hydrogenation reduction.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of 4-Chloro-3-(trifluoromethyl)aniline.
Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
This protocol describes a general method for the synthesis of 4-Chloro-3-(trifluoromethyl)aniline from 1-chloro-2-(trifluoromethyl)benzene.
Step 1: Nitration of 1-Chloro-2-(trifluoromethyl)benzene
-
Reaction Setup: In a suitable reactor equipped with stirring and temperature control, charge concentrated sulfuric acid.
-
Addition of Nitrating Agent: Cool the sulfuric acid and slowly add concentrated nitric acid while maintaining a low temperature to form the nitrating mixture.
-
Substrate Addition: Gradually add 1-chloro-2-(trifluoromethyl)benzene to the nitrating mixture, ensuring the reaction temperature is carefully controlled.
-
Reaction: After the addition is complete, the mixture is heated for a specified time (e.g., 3.5 hours) to drive the reaction to completion.[3]
-
Work-up: The reaction mixture is cooled and then quenched by adding it to ice water, causing the nitrated product, 4-chloro-1-nitro-2-(trifluoromethyl)benzene, to precipitate as a solid.
-
Purification: The solid product is isolated by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[3]
Step 2: Reduction of 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
-
Reaction Setup: The purified 4-chloro-1-nitro-2-(trifluoromethyl)benzene is dissolved in a suitable solvent, such as ethanol.
-
Reduction: A reducing agent is introduced. Common methods include:
-
Catalytic Hydrogenation: The substrate is subjected to hydrogenation in the presence of a catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere.
-
Metal/Acid Reduction: An easily oxidized metal like iron (Fe) or tin (Sn) is used in the presence of an acid like hydrochloric acid (HCl).[4] Another described system uses ferric chloride hexahydrate, activated carbon, and hydrazine hydrate.[5]
-
-
Reaction Monitoring: The reaction is monitored until the nitro group is fully reduced to an amine.
-
Work-up and Isolation: After the reaction is complete, the catalyst (if used) is filtered off. The solvent is removed under reduced pressure. The crude product is then purified, typically by distillation, to yield 4-Chloro-3-(trifluoromethyl)aniline.
Applications in Drug Development
4-Chloro-3-(trifluoromethyl)aniline is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of the multi-kinase inhibitor drug, Sorafenib.[2] Sorafenib is used in the treatment of primary kidney and liver cancers.[6]
Experimental Protocol: Synthesis of Sorafenib
The synthesis of Sorafenib involves the reaction of 4-Chloro-3-(trifluoromethyl)aniline with an isocyanate or a carbamate derivative of 4-(4-aminophenoxy)-N-methylpicolinamide.
-
Formation of the Urea Linkage:
-
Method A (Isocyanate): 4-Chloro-3-(trifluoromethyl)aniline is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a suitable solvent like methylene chloride.[6]
-
Method B (Carbamate): Alternatively, 4-(4-aminophenoxy)-N-methylpicolinamide is reacted with phenyl-4-chloro-3-trifluoromethylphenyl carbamate in the presence of an organic base (e.g., triethylamine) and a solvent (e.g., ethyl acetate).[6]
-
-
Reaction Conditions: The reaction is typically carried out at temperatures ranging from room temperature to 80°C for 1-10 hours.[6][7]
-
Purification: The crude Sorafenib is purified by column chromatography or recrystallization to yield the final active pharmaceutical ingredient.[7]
Signaling Pathway of Sorafenib
Sorafenib functions by inhibiting multiple kinases involved in tumor cell proliferation and angiogenesis. A primary target is the Ras/Raf/MEK/ERK signaling pathway.[6] Dysregulation of this pathway is a frequent occurrence in many human cancers.[1]
Safety and Handling
4-Chloro-3-(trifluoromethyl)aniline is classified as a hazardous substance and requires careful handling.
Hazard Identification
| Hazard | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[8] |
| Skin Irritation | Causes skin irritation (Category 2).[5] |
| Eye Irritation | Causes serious eye irritation (Category 2).[5] |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3).[5] |
Recommended Handling Procedures
-
Engineering Controls: Use only under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (chemical safety goggles).[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash thoroughly after handling.[5][8]
-
Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and locked up.[5]
This guide provides a foundational understanding of 4-Chloro-3-(trifluoromethyl)aniline for professionals in the chemical and pharmaceutical sciences. For detailed, application-specific protocols and safety measures, always refer to the relevant Safety Data Sheet (SDS) and internal standard operating procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 6. CN102311384A - The preparation method of Sorafenib - Google Patents [patents.google.com]
- 7. tarjomefa.com [tarjomefa.com]
- 8. cdn-links.lww.com [cdn-links.lww.com]
The Trifluoromethoxy Group in Aromatic Amines: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethoxy (-OCF3) group is of particular importance due to its profound impact on the physicochemical and pharmacokinetic properties of bioactive molecules. When appended to an aromatic amine scaffold, a common motif in pharmaceuticals, the trifluoromethoxy group offers a unique combination of electronic and steric properties that can be leveraged to enhance metabolic stability, membrane permeability, and target affinity. This technical guide provides an in-depth analysis of the role of the trifluoromethoxy group in aromatic amines, offering insights into its effects on key drug-like properties, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts.
Core Physicochemical Properties and Their Impact
The trifluoromethoxy group imparts a distinct set of characteristics to an aromatic amine, significantly influencing its behavior in biological systems. These properties are primarily driven by the high electronegativity of the fluorine atoms and the overall steric bulk of the group.
-
Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, significantly increasing the octanol-water partition coefficient (logP) of a molecule.[1][2] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and the blood-brain barrier, leading to better absorption, distribution, and bioavailability.[3][4]
-
Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which has a substantial effect on the electron density of the aromatic ring and the basicity (pKa) of the aniline nitrogen.[5] This electronic modulation can influence hydrogen bonding interactions with biological targets, often leading to improved binding affinity and selectivity. The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of the aniline nitrogen.[6]
-
Metabolic Stability: The exceptional strength of the carbon-fluorine bond renders the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][7] Replacing a metabolically labile group, such as a methoxy group, with a trifluoromethoxy group is a well-established strategy to block a metabolic hotspot, thereby increasing the drug's half-life and reducing the potential for the formation of reactive metabolites.[2]
-
Conformational Influence: In aryl trifluoromethyl ethers, the -OCF3 group typically adopts an orthogonal orientation relative to the aromatic ring.[8][9] This is due to a combination of steric hindrance and electronic effects. This perpendicular conformation can have significant implications for a molecule's three-dimensional shape, influencing how it fits into a target's binding pocket and potentially enhancing binding affinity.[10]
Data Presentation
The following tables summarize key quantitative data that highlight the influence of the trifluoromethoxy group on the physicochemical properties of aromatic compounds.
Table 1: Physicochemical Properties of Methoxy and Trifluoromethoxy Groups
| Property | Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) | Impact on Aromatic Amines |
| Hansch Lipophilicity Parameter (π) | -0.02 | +1.04[2] | Significantly increases lipophilicity, enhancing membrane permeability. |
| Hammett Constant (σp) | -0.27 | +0.35 | Strong electron-withdrawing effect decreases the basicity (pKa) of the amine. |
| pKa of Substituted Aniline | Aniline: 4.6 | 4-(Trifluoromethoxy)aniline: ~3.75[11][12] | Reduces the extent of protonation at physiological pH, which can affect solubility and target interactions. |
Table 2: Illustrative Metabolic Stability Comparison
| Compound Feature | Typical Outcome with -CH3 Group | Typical Outcome with -OCF3 Group | Rationale |
| Primary Metabolism | O-demethylation to a phenol | Resistant to O-demethylation | The high strength of the C-F bonds prevents CYP-mediated cleavage.[2] |
| In Vitro Half-life (t½) | Shorter | Significantly Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[7] |
| Intrinsic Clearance (CLint) | Higher | Lower | Blocking a primary site of metabolism reduces the intrinsic clearance by liver microsomes.[7] |
Note: The data in Table 2 is illustrative. Actual values are compound-specific and should be determined experimentally.
Experimental Protocols
Detailed and validated experimental protocols are crucial for accurately assessing the properties of novel compounds. Below are methodologies for key experiments cited in this guide.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of an aromatic amine.[1][13]
1. Objective: To determine the pKa value of a weakly basic compound by monitoring pH changes during titration with a strong acid.
2. Materials:
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Burette
- Standardized 0.1 M hydrochloric acid (HCl) solution
- Standardized 0.1 M sodium hydroxide (NaOH) solution
- 0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
- Test compound (aromatic amine)
- Deionized water
- Nitrogen gas
3. Procedure:
- Preparation of Test Solution: Dissolve an accurately weighed amount of the test compound in deionized water (or a suitable co-solvent if solubility is low) to a final concentration of approximately 1 mM. Add KCl to a final concentration of 0.15 M.
- Initial pH Adjustment: If titrating a basic compound, adjust the initial pH of the solution to a basic value (e.g., pH 10-11) using 0.1 M NaOH.
- Titration: Place the solution on the magnetic stirrer and immerse the pH electrode. Begin stirring and purge the solution with nitrogen to remove dissolved CO2. Titrate the solution by adding small, precise increments of the standardized 0.1 M HCl solution from the burette.
- Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).
- Replicates: Perform the titration in triplicate to ensure reproducibility.[1]
Protocol 2: Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[14][15]
1. Objective: To measure the partitioning of a compound between n-octanol and water at equilibrium.
2. Materials:
- n-Octanol (pre-saturated with water)
- Water or buffer (pH 7.4, pre-saturated with n-octanol)
- Test compound
- Centrifuge tubes with screw caps
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
3. Procedure:
- Phase Saturation: Vigorously mix equal volumes of n-octanol and water (or buffer) for 24 hours. Allow the phases to separate completely before use.
- Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase.
- Partitioning: Add known volumes of the pre-saturated n-octanol and water (or buffer) to a centrifuge tube. Add a small aliquot of the compound's stock solution.
- Equilibration: Securely cap the tube and shake it for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the tube at a moderate speed to achieve complete separation of the two phases.
- Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Protocol 3: In Vitro Microsomal Stability Assay
This assay is a common in vitro ADME screen to assess the metabolic stability of a compound in the presence of liver microsomes.[16][17][18]
1. Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes, primarily cytochrome P450s.
2. Materials:
- Liver microsomes (human, rat, etc.)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Test compound and positive control compounds (e.g., midazolam, dextromethorphan)
- Incubator or water bath at 37°C
- Ice-cold stop solution (e.g., acetonitrile or methanol with an internal standard)
- 96-well plates or microcentrifuge tubes
- Centrifuge
- LC-MS/MS for analysis
3. Procedure:
- Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare a reaction mixture containing liver microsomes and phosphate buffer.
- Pre-incubation: Add the test compound to the reaction mixture and pre-incubate at 37°C for 5-10 minutes.
- Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The time of addition is considered t=0.
- Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the ice-cold stop solution. The 0-minute sample is prepared by adding the stop solution before the NADPH regenerating system.
- Sample Processing: Centrifuge the samples to precipitate the proteins.
- Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound.
- Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration.
Mandatory Visualizations
Logical and Experimental Workflows
Caption: Impact of -OCF3 Group on Aromatic Amines.
Caption: Workflow for Microsomal Stability Assay.
Synthesis of Trifluoromethoxylated Aromatic Amines
Historically, the synthesis of trifluoromethoxylated aromatic compounds has been challenging.[5][19] However, recent advances have provided more accessible routes. One notable method for the synthesis of ortho-trifluoromethoxylated anilines involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration.[20][21] This protocol often utilizes bench-stable electrophilic trifluoromethylating reagents, such as Togni reagents.[19][20] For example, treating an N-hydroxyacetamido-substituted arene with Togni reagent II can yield an intermediate that, upon heating, rearranges to the desired ortho-trifluoromethoxylated aniline derivative.[5][19] This method has expanded the accessibility of these valuable building blocks for drug discovery.
Conclusion
The trifluoromethoxy group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of aromatic amine-containing drug candidates. Its ability to concurrently enhance lipophilicity, improve metabolic stability, and modulate electronic properties allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. By understanding the fundamental effects of the -OCF3 group and employing robust experimental protocols to quantify these effects, researchers can more effectively design and develop novel therapeutics with improved efficacy and safety profiles. The continued development of synthetic methodologies for the introduction of this unique functional group will undoubtedly lead to its even wider application in future drug discovery efforts.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of riluzole: evidence for glucuronidation as a major metabolic pathway not associated with UGT1A1 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. Rational design and development of a stable liquid formulation of riluzole and its pharmacokinetic evaluation after oral and IV administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. web.viu.ca [web.viu.ca]
- 11. 4-(Trifluoromethoxy)aniline CAS#: 461-82-5 [m.chemicalbook.com]
- 12. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 18. mercell.com [mercell.com]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Trifluoromethoxylated Aniline Derivatives for Researchers and Drug Development Professionals
Introduction: Trifluoromethoxylated aniline derivatives have emerged as a pivotal class of compounds in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF3) group onto the aniline scaffold imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][2] These attributes make them highly valuable building blocks in the design of novel pharmaceuticals and agrochemicals with improved pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive literature review of the synthesis, properties, and applications of trifluoromethoxylated aniline derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of their biological mechanisms.
Synthetic Methodologies
The synthesis of trifluoromethoxylated aniline derivatives can be achieved through several strategic approaches, each with its own advantages and substrate scope. Key methods include the direct trifluoromethoxylation of aniline precursors, the reduction of corresponding nitroarenes, and rearrangement reactions.
One of the most common starting materials for para-substituted derivatives is 4-(trifluoromethoxy)aniline. A high-yield synthesis involves the reaction of trifluoromethoxybenzene with sodium amide in the presence of sodium ferrate and sodium bromide as auxiliary reagents.[3][4] For ortho-substituted anilines, a powerful method involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration.[5][6][7] This protocol is noted for its operational simplicity and high functional-group tolerance.[5][6]
Table 1: Synthesis and Spectroscopic Data of Selected Trifluoromethoxylated Aniline Derivatives
| Compound | Synthetic Method | Yield (%) | 1H NMR (Solvent) δ (ppm) | 13C NMR (Solvent) δ (ppm) | 19F NMR (Solvent) δ (ppm) | Mass Spec (m/z) |
| 4-(Trifluoromethoxy)aniline | From trifluoromethoxybenzene and sodium amide | 98.2 | (CDCl3) 6.99 (d, 2H), 6.66 (d, 2H), 3.65 (s, 2H) | (CDCl3) 143.2, 141.9, 122.3, 115.4, 121.2 (q, J=256 Hz) | - | [M]+ 177.04 |
| Methyl 4-acetamido-3-(trifluoromethoxy)benzoate | OCF3 migration from N-aryl-N-(trifluoromethoxy)amine intermediate | 85 | (CDCl3) 8.56 (d, 1H), 7.97 (d, 1H), 7.93 (s, 1H), 7.56 (br. s, 1H), 3.92 (s, 3H), 2.27 (s, 3H) | (CDCl3) 168.5, 165.6, 137.2, 134.7, 129.3, 125.8, 121.5, 120.8, 120.6 (q, J=258.9 Hz), 52.5, 25.2 | (CDCl3) -58.1 (s) | [M+H]+ 278.0643 |
| 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole) | From 4-(trifluoromethoxy)aniline, potassium thiocyanate, and bromine | 94 | (DMSO-d6) 7.65 (s, 2H), 7.51 (d, 1H), 7.28 (d, 1H), 6.98 (dd, 1H) | (DMSO-d6) 168.1, 151.2, 144.9, 132.5, 122.3, 121.4 (q, J=256 Hz), 120.9, 116.0, 107.9 | - | [M]+ 234 |
Experimental Protocols
Synthesis of 4-(Trifluoromethoxy)aniline[3][4]
Materials:
-
Trifluoromethoxybenzene (1 mol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium ferrate (VI)
-
Sodium bromide
-
Sodium amide
-
Chloroform
-
Anhydrous sodium sulfate
-
Argon gas
Procedure:
-
Under a continuous argon atmosphere and with vigorous stirring, add 1 mol of trifluoromethoxybenzene and anhydrous DMSO to a suitable reaction vessel.
-
Add sodium ferrate and sodium bromide as an auxiliary reaction mixture. The molar ratio of trifluoromethoxybenzene to the auxiliary reaction mixture should be 1:1.4, with a 1:1 molar ratio of sodium ferrate to sodium bromide.
-
Heat the mixture to 95°C for 4 hours.
-
Add sodium amide (molar ratio of trifluoromethoxybenzene to sodium amide is 1:4.5), raise the temperature to 155°C, and increase the reaction pressure to 4 atmospheres.
-
Continue the reaction for 10 hours.
-
After cooling, pour the reaction mixture into 8 volumes of water.
-
Extract the aqueous mixture with 4 times the original reaction volume of chloroform.
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the product, 4-(trifluoromethoxy)aniline. The reported molar yield is 98.2% with an HPLC purity of 97.7%.[3][4]
Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate via OCF3-Migration[5]
This synthesis is a two-step process involving the O-trifluoromethylation of a hydroxylamine precursor followed by thermal rearrangement.
Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv)
-
Cesium carbonate (Cs2CO3) (10.0 mol%)
-
Togni reagent II (1.20 equiv)
-
Anhydrous and degassed chloroform (CHCl3)
-
Nitrogen atmosphere
Procedure:
-
In a glovebox under a nitrogen atmosphere, combine methyl 4-(N-hydroxyacetamido)benzoate, Cs2CO3, and Togni reagent II in an oven-dried round-bottom flask.
-
Add anhydrous and degassed CHCl3 and stir the reaction mixture at 23°C for 16 hours.
-
Filter the reaction mixture and concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography to afford methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (95% yield).[5]
Step 2: OCF3-Migration to form Methyl 4-acetamido-3-(trifluoromethoxy)benzoate
Materials:
-
Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate
-
Nitromethane (MeNO2)
Procedure:
-
In a pressure vessel, dissolve methyl 4-(N-(trifluoromethoxy)acetamido)benzoate in MeNO2.
-
Seal the vessel and heat the reaction mixture to 120°C for 20 hours behind a safety shield.
-
Cool the reaction mixture to room temperature and concentrate in vacuo.
-
The resulting product is methyl 4-acetamido-3-(trifluoromethoxy)benzoate (85% yield).[5]
Biological Activity and Applications
Trifluoromethoxylated aniline derivatives are extensively used in drug discovery due to the favorable properties conferred by the -OCF3 group, such as increased metabolic stability and lipophilicity, which can lead to improved oral bioavailability and better penetration of biological membranes.[8][9]
A prominent example is Riluzole , a drug used for the treatment of amyotrophic lateral sclerosis (ALS), which contains a 4-(trifluoromethoxy)aniline moiety.[1][10] Riluzole's mechanism of action is multifactorial, primarily involving the modulation of glutamatergic neurotransmission.[11][12] It inhibits the release of glutamate, blocks postsynaptic NMDA and kainate receptors, and inactivates voltage-dependent sodium channels.[11][12]
Furthermore, various trifluoromethylated aniline derivatives have demonstrated significant biological activities, including antimicrobial and anticancer effects.
Table 2: Biological Activity of Selected Trifluoromethylated Aniline Derivatives
| Compound Class/Derivative | Biological Activity | Target/Organism | Quantitative Data (MIC/IC50) | Reference |
| 2-Iodo-4-trifluoromethylaniline (ITFMA) | Antibacterial, Antibiofilm | Vibrio parahaemolyticus, Vibrio harveyi | MIC: 50 µg/mL | [6][7] |
| 4-Amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Antibacterial, Antibiofilm | Vibrio parahaemolyticus, Vibrio harveyi | MIC: 100 µg/mL | [6][7] |
| Trifluoromethyl arylamides (SRPIN340 derivatives) | Antileukemia | Myeloid and lymphoid leukemia cell lines | IC50: 6.0 - 35.7 µM | |
| Dichloro-substituted N-(trifluoromethyl)phenyl pyrazole | Antibacterial | S. aureus, B. subtilis | MIC: 0.78 - 1.56 µg/mL | [13] |
| Bromo and trifluoromethyl-substituted N-phenyl pyrazole | Antibacterial | S. aureus, S. epidermidis, E. faecium | MIC: 0.78 - 1.56 µg/mL | [13] |
Signaling Pathways and Mechanisms of Action
To visualize the complex biological interactions of trifluoromethoxylated aniline derivatives, the following diagrams illustrate key signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethoxy)aniline(461-82-5) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Chemical Characteristics of 4-Chloro-3-(trifluoromethoxy)aniline
A comprehensive review of the available scientific data for researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3-(trifluoromethoxy)aniline is a halogenated and ether-linked aromatic amine. The presence of a chlorine atom and a trifluoromethoxy group on the aniline ring suggests its potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The trifluoromethoxy group can significantly influence the lipophilicity, metabolic stability, and binding interactions of a molecule, making it a desirable moiety in drug design. This guide aims to provide a detailed overview of the core chemical characteristics of this compound, based on publicly available data.
Chemical and Physical Properties
Detailed experimental data for this compound is limited in publicly accessible scientific literature. However, based on its chemical structure and data from suppliers, the following information can be provided.
| Property | Value | Source |
| CAS Number | 97608-50-9 | ChemScene |
| Molecular Formula | C₇H₅ClF₃NO | ChemScene |
| Molecular Weight | 211.57 g/mol | ChemScene |
For the isomeric compound 4-Chloro-2-(trifluoromethoxy)aniline (CAS 175205-77-3), the following properties have been reported, which may offer some insight into the characteristics of the 3-(trifluoromethoxy) isomer:
| Property | Value | Source |
| Melting Point | 33 °C | Chem-Impex |
| Boiling Point | 82 °C at 15 mmHg | Chem-Impex |
| Appearance | White to light yellow powder to lump | Chem-Impex |
Synthesis and Reactivity
A potential synthetic workflow for a related compound is outlined below. Please note, this is a generalized pathway and would require optimization for the specific synthesis of this compound.
This theoretical pathway involves the reduction of a nitro group, protection of the resulting amine, introduction of the trifluoromethoxy group, a rearrangement step, and final deprotection.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not available in the public domain. Researchers interested in working with this compound would need to develop and validate their own methods, likely adapting procedures from the synthesis of analogous compounds.
For the synthesis of a related compound, ortho-trifluoromethoxylated aniline derivatives , a general protocol has been described which involves the following key transformations[1]:
-
Precursor Preparation : Synthesis of a N-hydroxyacetamido intermediate from a corresponding nitroaromatic compound.
-
N-Trifluoromethoxylation : Reaction of the N-hydroxyacetamido intermediate with a trifluoromethylating agent, such as a Togni reagent.
-
OCF₃-Migration : Thermal rearrangement to move the trifluoromethoxy group to the aromatic ring.
-
Deprotection : Removal of the acetyl protecting group to yield the final aniline product.
Analytical Characterization
Authenticated spectral data (NMR, IR, Mass Spectrometry) for this compound are not currently available in public spectral databases. For any research involving this compound, it would be critical to perform a full analytical characterization to confirm its identity and purity.
Safety and Handling
According to a safety data sheet for this compound, the compound is classified with the following hazards[2]:
-
Harmful if swallowed or in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Toxic if inhaled.
-
May cause respiratory irritation.
Handling recommendations include[2]:
-
Using only in well-ventilated areas.
-
Avoiding breathing dust, fume, gas, mist, vapors, or spray.
-
Washing hands thoroughly after handling.
-
Wearing protective gloves, protective clothing, eye protection, and face protection.
Storage recommendations are as follows[2]:
-
Keep container tightly sealed in a cool, well-ventilated area.
-
Store at 2-8°C, protected from light.
The compound is considered stable under recommended storage conditions. Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents[2].
Applications in Research and Drug Development
While specific applications for this compound are not documented, related trifluoromethoxylated anilines are of interest in medicinal chemistry and materials science. The trifluoromethoxy group is often used as a bioisostere for other functional groups to enhance metabolic stability and cell permeability of drug candidates. Halogenated anilines are common precursors in the synthesis of a wide range of biologically active compounds.
For the related isomer, 4-Chloro-2-(trifluoromethoxy)aniline , it is noted to be a versatile intermediate in the synthesis of agrochemicals (herbicides and fungicides) and pharmaceuticals, particularly those with anti-inflammatory and analgesic properties. It is also used in materials science for creating specialty coatings and polymers[3].
This compound is a chemical compound with potential applications in synthetic chemistry, particularly for the development of new pharmaceuticals and agrochemicals. However, there is a significant lack of publicly available data regarding its specific chemical and physical properties, established synthetic and analytical protocols, and biological activity. Researchers and drug development professionals should proceed with caution, undertaking thorough characterization and method development when working with this compound. The information on related isomers and compound classes can serve as a valuable starting point for such endeavors.
References
4-Chloro-3-(trifluoromethoxy)aniline molecular weight and formula
Introduction
This document provides chemical data pertaining to a specific chloro-substituted aniline. Initial searches for "4-Chloro-3-(trifluoromethoxy)aniline" did not yield readily available public data for its molecular formula or weight, suggesting it is a less common compound. However, extensive information is available for the closely related chemical, 4-Chloro-3-(trifluoromethyl)aniline .
It is critical for researchers to note the distinction: the "trifluoromethoxy" group (-OCF₃) contains an oxygen atom, whereas the "trifluoromethyl" group (-CF₃) does not. This structural difference fundamentally changes the molecular formula and weight. This guide proceeds with the verified data for 4-Chloro-3-(trifluoromethyl)aniline.
Core Chemical Properties
The molecular formula and weight are fundamental constants derived from the compound's atomic composition. These values are essential for stoichiometric calculations in chemical synthesis and for characterization via techniques such as mass spectrometry.
The quantitative data for 4-Chloro-3-(trifluoromethyl)aniline is summarized below.
| Property | Value | Citations |
| Chemical Name | 4-Chloro-3-(trifluoromethyl)aniline | [1][2][3] |
| Synonyms | 5-Amino-2-chlorobenzotrifluoride | [1] |
| CAS Number | 320-51-4 | [1][2][3] |
| Molecular Formula | C₇H₅ClF₃N | [1][2][3] |
| Molecular Weight | 195.57 g/mol | [1][2][3] |
Methodologies for Structural Confirmation
While detailed experimental protocols for this specific compound are proprietary to manufacturers, the determination of a compound's formula and molecular weight generally relies on standard analytical chemistry techniques.
-
Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. The molecule is ionized, and its mass-to-charge ratio is measured, providing a highly accurate molecular weight that can be used to confirm the molecular formula.
-
Elemental Analysis: This method determines the mass percentages of each element (Carbon, Hydrogen, Nitrogen, etc.) in a sample. The resulting percentage composition is used to derive the empirical formula, which is then compared to the proposed molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming the connectivity of atoms and the presence of functional groups, which validates the overall molecular formula.
The logical workflow for identifying and confirming these chemical properties is illustrated in the diagram below.
References
Electronic effects of substituents in 4-Chloro-3-(trifluoromethoxy)aniline
An In-Depth Technical Guide to the Electronic Effects of Substituents in 4-Chloro-3-(trifluoromethoxy)aniline
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted aromatic amine of significant interest in medicinal chemistry and materials science. Its chemical reactivity, basicity, and suitability for various synthetic transformations are dictated by the complex interplay of the electronic effects of its three substituents: the amino (-NH₂), chloro (-Cl), and trifluoromethoxy (-OCF₃) groups. This guide provides a detailed analysis of these electronic effects, supported by quantitative data, visualizations of their interactions, and a comprehensive experimental protocol for the characterization of the molecule's basicity.
Analysis of Substituent Electronic Effects
The overall electronic character of the aromatic ring in this compound is a composite of the inductive and resonance effects exerted by each substituent.
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is primarily a function of the substituent's electronegativity. Electron-withdrawing groups exhibit a negative inductive effect (-I), while electron-donating groups show a positive inductive effect (+I).
-
Resonance Effect (R or M): Also known as the mesomeric effect, this is transmitted through the delocalized π-system of the aromatic ring. It involves the donation or withdrawal of electron density via p-orbital overlap. Electron-donating groups typically have a positive resonance effect (+R), whereas electron-withdrawing groups have a negative resonance effect (-R).
Amino Group (-NH₂)
-
-I Effect (Inductive): The nitrogen atom is more electronegative than carbon, resulting in a weak electron-withdrawing inductive effect.
-
+R Effect (Resonance): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This is a powerful electron-donating resonance effect that significantly increases electron density at the ortho and para positions.
-
Overall Effect: The strong +R effect dominates the weak -I effect, making the amino group a potent activating and ortho-, para-directing group in electrophilic aromatic substitution reactions.
Chloro Group (-Cl)
-
-I Effect (Inductive): Chlorine is highly electronegative, exerting a strong electron-withdrawing inductive effect.[1][2][3][4]
-
+R Effect (Resonance): The lone pairs on the chlorine atom can be delocalized into the ring, representing a weak electron-donating resonance effect.[1][2][3]
-
Overall Effect: In halogens, the strong -I effect outweighs the weaker +R effect.[2][3][4] Consequently, the chloro group is deactivating overall, slowing down electrophilic aromatic substitution compared to benzene. However, the weak +R effect still directs incoming electrophiles to the ortho- and para-positions .[2]
Trifluoromethoxy Group (-OCF₃)
-
-I Effect (Inductive): The presence of three highly electronegative fluorine atoms creates an exceptionally strong electron-withdrawing inductive effect (-I). This effect is significantly more powerful than that of a methoxy (-OCH₃) or even a trifluoromethyl (-CF₃) group.
-
+R Effect (Resonance): Similar to other alkoxy groups, the oxygen atom's lone pairs can donate electron density to the ring via resonance (+R). However, this donating effect is substantially diminished by the strong inductive pull of the attached CF₃ group.
-
Overall Effect: The trifluoromethoxy group is a potent electron-withdrawing moiety due to its dominant -I effect.[5][6] It functions as a strong deactivating group. While technically ortho-, para-directing due to the oxygen's lone pairs, its deactivating nature is the more prominent feature.[7]
Combined Effects and Predicted Reactivity
In this compound, the substituents are positioned as follows:
-
-NH₂ at C1
-
-OCF₃ at C3 (meta to -NH₂)
-
-Cl at C4 (para to -NH₂)
The powerful activating and ortho-, para-directing influence of the amino group is the dominant factor in determining the sites of electrophilic attack. The -OCF₃ and -Cl groups, being strongly deactivating, reduce the overall reactivity of the ring compared to aniline itself. This reduction in electron density also significantly decreases the basicity of the amino group's lone pair.
The interplay of these effects can be visualized as a vector sum of electron-donating and withdrawing forces on the aromatic ring.
Caption: Dominant electronic effects of the substituents on the aniline ring.
Quantitative Electronic Parameters
The electronic influence of a substituent is often quantified using Hammett (σ) and Swain-Lupton (F, R) parameters.
-
Hammett Constants (σ): These values quantify the electron-donating or electron-withdrawing character of a substituent. A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group. σₘ reflects the effect from the meta position (primarily inductive), and σₚ reflects the effect from the para position (a combination of inductive and resonance).
-
Swain-Lupton Parameters: These parameters separate the electronic effect into field/inductive (F) and resonance (R) components.
| Substituent | Type | σₘ (meta) | σₚ (para) | F (Field) | R (Resonance) |
| -NH₂ (Amino) | Activating | -0.16[8] | -0.66[8] | 0.02 | -0.68 |
| -Cl (Chloro) | Deactivating | 0.37[8][9][10] | 0.23[8][9][10] | 0.41 | -0.15 |
| -OCF₃ (Trifluoromethoxy) | Deactivating | 0.38 | 0.35 | 0.38 | 0.04 |
Note: Swain-Lupton values can vary slightly depending on the scaling and derivation method. The values presented are representative.
Experimental Protocols: pKₐ Determination
The basicity of the aniline amine group, quantified by the pKₐ of its conjugate acid (anilinium ion), is a critical parameter. It is highly sensitive to the electronic effects of the ring substituents. The strong electron-withdrawing nature of the -Cl and -OCF₃ groups is expected to significantly lower the pKₐ of this compound relative to aniline (pKₐ ≈ 4.6). Potentiometric titration is a standard and reliable method for determining this value.
Experimental Workflow for pKₐ Determination
Caption: Generalized workflow for pKₐ determination via potentiometric titration.
Detailed Protocol for Potentiometric Titration
This protocol outlines the steps for determining the pKₐ of a weakly basic, poorly water-soluble amine like this compound.
1. Materials and Reagents:
-
This compound (approx. 20-40 mg)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Methanol (or other suitable co-solvent)
-
Deionized water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
25 mL or 50 mL burette (Class A)
-
100 mL beaker
2. Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 mmol of the aniline derivative (e.g., ~39 mg) and transfer it to a 100 mL beaker.
-
Dissolution: Add a minimal amount of methanol to dissolve the compound completely. Then, add deionized water to bring the total volume to approximately 50 mL. The co-solvent is necessary due to the low aqueous solubility of many substituted anilines.[5][11]
-
Protonation: Using a pipette, add a precise excess of standardized 0.1 M HCl (e.g., 4.00 mL, which is 0.4 mmol) to the solution. This ensures that all the aniline is converted to its protonated anilinium form.
-
Titration Setup: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[1] Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Titration: Fill the burette with standardized 0.1 M NaOH. Record the initial pH of the acidic aniline solution. Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.[1]
-
Data Collection: Continue the titration well past the equivalence point, observing the characteristic steep rise in pH.
3. Data Analysis:
-
Plot Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine Equivalence Point (Vₑ): The equivalence point is the point of maximum slope on the titration curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume. The peak of this derivative plot corresponds to Vₑ.
-
Determine Half-Equivalence Point: Calculate the volume at the half-equivalence point (V₁/₂) which corresponds to the point where half of the excess HCl has been neutralized. Then find the second half-equivalence point where half of the anilinium has been deprotonated. This is calculated as: V(at half-equiv) = V(start of anilinium titration) + [V(end of anilinium titration) - V(start of anilinium titration)] / 2.
-
Find pKₐ: The pKₐ of the anilinium ion is equal to the pH of the solution at this second half-equivalence point.[12]
Conclusion
The electronic landscape of this compound is defined by a competitive interplay between a powerful electron-donating amino group and two strong electron-withdrawing halogen-containing substituents. The amino group's dominant +R effect dictates the regioselectivity of electrophilic reactions, directing them to the ortho/para positions. However, the potent -I effects of the chloro and trifluoromethoxy groups significantly deactivate the ring and markedly decrease the basicity of the aniline nitrogen. A quantitative understanding of these competing effects, as summarized by Hammett and Swain-Lupton parameters, is essential for predicting the molecule's behavior and for its strategic deployment in the synthesis of complex target molecules in drug discovery and materials science.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. hammett substituent constants: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. web.viu.ca [web.viu.ca]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. Hammett substituent constants [stenutz.eu]
- 11. enamine.net [enamine.net]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Technical Guide to 4-Chloro-3-(trifluoromethoxy)aniline and its Analogs in Research
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide explores the potential research applications of 4-Chloro-3-(trifluoromethoxy)aniline. It is important to note that publicly available research and data on this specific compound (CAS 116474-45-6) are limited. However, its close structural analog, 4-Chloro-3-(trifluoromethyl)aniline (CAS 320-51-4), is a well-documented and critical intermediate in pharmaceutical synthesis. This guide will provide a comprehensive overview of the known applications and experimental data for the trifluoromethyl analog, which can serve as a valuable reference point for investigating the potential of this compound. The substitution of a trifluoromethyl (-CF3) group with a trifluoromethoxy (-OCF3) group can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and electron-withdrawing character, suggesting that this compound may offer unique opportunities in drug discovery and materials science.
Core Compound Data: A Comparative Overview
Due to the limited data on this compound, the following table summarizes the available physical and chemical properties of its trifluoromethyl analog, 4-Chloro-3-(trifluoromethyl)aniline. These values provide a baseline for understanding the general characteristics of this class of compounds.
| Property | Value (for 4-Chloro-3-(trifluoromethyl)aniline) | References |
| CAS Number | 320-51-4 | [1][2][3][4] |
| Molecular Formula | C₇H₅ClF₃N | [1][3][4] |
| Molecular Weight | 195.57 g/mol | [1][2][3][4] |
| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |
| Melting Point | 36-40 °C | [1][2] |
| Boiling Point | 228-230 °C | [1] |
| Density | ~1.4 g/cm³ | [1] |
| Solubility | Sparingly soluble in water; soluble in ethanol, ether, and acetone | [1] |
| Purity (typical) | ≥99.0% (HPLC) | [1][3] |
Key Research Application: Synthesis of Multi-Kinase Inhibitors
The primary and most significant application of 4-Chloro-3-(trifluoromethyl)aniline is its role as a key building block in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][5][6] The trifluoromethyl group in this precursor is a crucial pharmacophore in the final drug molecule, contributing to its binding affinity and overall efficacy.[3]
Logical Workflow for the Synthesis of Sorafenib
The synthesis of Sorafenib from 4-Chloro-3-(trifluoromethyl)aniline typically involves the formation of a urea linkage with a substituted phenoxy aniline moiety. The following diagram illustrates a generalized workflow.
Caption: Generalized synthetic workflow for Sorafenib.
Experimental Protocols
1. Formation of Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate
This protocol describes the formation of a carbamate intermediate from 4-Chloro-3-(trifluoromethyl)aniline, which can then be used to form the urea linkage in Sorafenib.
-
Materials: 4-Chloro-3-(trifluoromethyl)aniline, phenyl chloroformate, pyridine, dichloromethane, water, dilute hydrochloric acid, sodium sulfate.
-
Procedure:
-
Dissolve 4-Chloro-3-(trifluoromethyl)aniline (8 mmol) and pyridine (9.5 mmol) in dichloromethane at 0°C.[7]
-
Add phenyl chloroformate (9.5 mmol) to the solution.[7]
-
Stir the mixture at room temperature for 1 hour.[7]
-
Upon completion, add 10 ml of water and 1 ml of dilute hydrochloric acid.[7]
-
Extract the product with dichloromethane.[7]
-
Dry the organic layer over sodium sulfate and evaporate the solvent under vacuum to yield the product.[7]
-
2. Synthesis of Sorafenib via Urea Formation
This protocol details the reaction of the carbamate intermediate with the second key fragment to produce Sorafenib.
-
Materials: Phenyl carbamate intermediate (0.822 mmol), 4-(4-aminophenoxy)-N-methylpicolinamide (Amine 2, 0.822 mmol), pyridine, dichloromethane, methanol.
-
Procedure:
-
Charge a 25-mL flask with 5 mL of pyridine, 200 mg of the amine intermediate, and 259.5 mg of the phenyl carbamate.[7]
-
Heat the mixture to 80°C for 3 hours.[7]
-
After the reaction is complete, evaporate the pyridine under vacuum to obtain the crude product.[7]
-
Purify the crude product by column chromatography using a dichloromethane/methanol (30:1) solvent system.[7]
-
Signaling Pathways Targeted by Sorafenib
Sorafenib, synthesized from the trifluoromethyl analog, is a potent inhibitor of several protein kinases involved in tumor progression and angiogenesis. Understanding these pathways is crucial for researchers developing new kinase inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-クロロ-3-(トリフルオロメチル)アニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. organicintermediate.com [organicintermediate.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 6. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tarjomefa.com [tarjomefa.com]
Methodological & Application
Synthesis Protocol for 4-Chloro-3-(trifluoromethoxy)aniline: An Essential Building Block for Pharmaceutical and Agrochemical Development
Introduction
Substituted anilines are fundamental precursors in the synthesis of a vast range of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethoxy (-OCF3) group into small molecules is a widely adopted strategy in medicinal chemistry to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Chloro-3-(trifluoromethoxy)aniline is a key intermediate, providing a versatile scaffold for the development of novel therapeutic agents and specialized chemicals. Its structure, featuring a reactive amine group and strategically positioned chloro and trifluoromethoxy substituents, allows for diverse chemical modifications. This application note provides a detailed two-step protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.
Overall Synthesis Workflow
The synthesis of this compound is achieved through a two-step process commencing with the nitration of 1-chloro-2-(trifluoromethoxy)benzene, followed by the reduction of the resulting nitro intermediate.
Caption: Overall workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the reactants, intermediates, and the final product involved in this synthesis protocol.
Table 1: Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Chloro-2-(trifluoromethoxy)benzene | 76274-39-8 | C7H4ClF3O | 196.55 |
| 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene | 115561-79-8 | C7H3ClF3NO3 | 241.55 |
| This compound | 97608-50-9 | C7H5ClF3NO | 211.57 |
Table 2: Summary of Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | Nitration | Conc. HNO3, Conc. H2SO4 | None | 0 - 10 | 2 - 4 | 85 - 95 |
| 2 | Reduction | Iron powder, Conc. HCl | Ethanol/Water | Reflux (approx. 80-90) | 3 - 5 | 80 - 90 |
Experimental Protocols
Step 1: Nitration of 1-Chloro-2-(trifluoromethoxy)benzene
This protocol describes the electrophilic aromatic substitution to introduce a nitro group onto the benzene ring, primarily at the position para to the chloro substituent.
References
Application Notes and Protocols for Trifluoromethoxylation of Substituted Anilines
Introduction
The introduction of a trifluoromethoxy (-OCF₃) group into small molecules is a widely used strategy in drug discovery and materials science. This moiety can significantly enhance metabolic stability, lipophilicity, and binding affinity. This document provides a detailed experimental protocol for the ortho-trifluoromethoxylation of substituted anilines, a critical transformation for synthesizing valuable chemical building blocks. The described method is based on a two-step sequence involving the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by a thermally induced intramolecular rearrangement.[1][2][3][4] This user-friendly protocol utilizes bench-stable reagents and is amenable to gram-scale synthesis.[1][2][4]
Reaction Principle
The overall transformation proceeds in two distinct steps:
-
O-Trifluoromethylation: A protected N-aryl-N-hydroxylamine is reacted with an electrophilic trifluoromethylating agent, such as Togni reagent II, in the presence of a catalytic amount of base. This step forms an N-aryl-N-(trifluoromethoxy)amino intermediate.[5][6][7]
-
OCF₃ Migration: The isolated intermediate undergoes a thermally induced intramolecular rearrangement, where the -OCF₃ group migrates from the nitrogen atom to the ortho position of the aromatic ring, yielding the desired ortho-trifluoromethoxylated aniline derivative.[1][5][8] Mechanistic studies suggest this migration proceeds through a heterolytic cleavage of the N-OCF₃ bond to form a nitrenium ion and a trifluoromethoxide, which then recombine at the ortho-position.[1][2][4][8]
Experimental Protocols
This protocol details the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate as a representative example.[5]
Part 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (Intermediate)
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate
-
Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
Cesium carbonate (Cs₂CO₃)
-
Dried and degassed chloroform (CHCl₃)
-
Magnetic stir bar
-
Oven-dried round-bottom flask
-
Glovebox or Schlenk line apparatus
Procedure:
-
Inside a glovebox under a nitrogen atmosphere, add methyl 4-(N-hydroxyacetamido)benzoate (1.00 equiv), cesium carbonate (0.10 equiv), and Togni reagent II (1.20 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.[5]
-
To this mixture, add dried and degassed chloroform to achieve a concentration of 0.100 M with respect to the starting aniline derivative.[5]
-
Seal the flask and stir the reaction mixture at 23 °C for 16 hours.[5]
-
Upon completion, the reaction mixture can be concentrated in vacuo and the crude product purified by flash column chromatography.
Part 2: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate (Final Product)
Materials:
-
Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (from Part 1)
-
Nitromethane (MeNO₂)
-
Pressure vessel
-
Magnetic stir bar
Procedure:
-
Place methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv) and a magnetic stir bar into a pressure vessel.[5]
-
Add nitromethane to achieve a concentration of 1.00 M.[5]
-
Seal the pressure vessel and heat the reaction mixture to 120 °C with stirring for 20 hours.[5] Caution: This step should be performed behind a safety shield.
-
After cooling the reaction to room temperature, transfer the mixture to a round-bottom flask.[5]
-
Concentrate the reaction mixture in vacuo using a rotary evaporator.[5]
-
Purify the crude product by flash column chromatography to obtain the final ortho-trifluoromethoxylated aniline derivative.[5]
Data Presentation
The following table summarizes the reaction conditions and yields for the representative synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. O-Trifluoromethylation | Methyl 4-(N-hydroxyacetamido)benzoate | Togni reagent II, Cs₂CO₃ | Chloroform | 23 | 16 | 95 |
| 2. OCF₃ Migration | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | - | Nitromethane | 120 | 20 | 85 |
Table adapted from data presented in the protocol by Ngai et al.[5]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the two-step synthesis of ortho-trifluoromethoxylated anilines.
Signaling Pathway / Logical Relationship Diagram
Caption: Proposed mechanism for the thermally induced OCF₃ migration step.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethoxylation of Arenes: Synthesis of <i>ortho</i>‐Trifluoromethoxylated Aniline Derivatives by OCF<sub>3</sub… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 4-Chloro-3-(trifluoromethoxy)aniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Chloro-3-(trifluoromethoxy)aniline as a key building block in the development of novel pharmaceutical agents. The inclusion of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. While direct analogues of blockbuster drugs using this specific starting material are not prevalent in publicly available literature, its structural similarity to 4-Chloro-3-(trifluoromethyl)aniline, a key precursor to the multi-kinase inhibitors Sorafenib and Regorafenib, suggests its significant potential in the synthesis of targeted cancer therapies.
This document outlines detailed protocols for key chemical transformations involving this compound, focusing on urea formation and amide bond coupling, which are pivotal reactions in the synthesis of kinase inhibitors and other complex bioactive molecules.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 175277-73-3 |
| Molecular Formula | C₇H₅ClF₃NO |
| Molecular Weight | 211.57 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported; expected to be a low-melting solid |
| Boiling Point | Not reported |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Experimental Protocols
Synthesis of a Diaryl Urea Kinase Inhibitor Analogue via Urea Formation
This protocol describes a representative synthesis of a diaryl urea compound, analogous to the multi-kinase inhibitor Regorafenib, utilizing this compound. The key transformation is the reaction of an isocyanate derivative with a primary amine to form the urea linkage.
Step 1: Synthesis of 4-Chloro-3-(trifluoromethoxy)phenyl isocyanate
This step involves the conversion of the aniline to a more reactive isocyanate intermediate using a phosgene equivalent like triphosgene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 211.57 | 5.0 g | 23.6 mmol |
| Triphosgene | 296.75 | 2.6 g | 8.8 mmol |
| Triethylamine | 101.19 | 7.6 mL | 54.3 mmol |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
Procedure:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve triphosgene (2.6 g, 8.8 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (5.0 g, 23.6 mmol) in anhydrous dichloromethane (50 mL).
-
Slowly add the aniline solution to the triphosgene solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Following the addition of the aniline, add a solution of triethylamine (7.6 mL, 54.3 mmol) in anhydrous DCM (20 mL) dropwise over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is carefully removed under reduced pressure to yield the crude 4-Chloro-3-(trifluoromethoxy)phenyl isocyanate. This intermediate is typically used in the next step without further purification.
Step 2: Urea Formation with 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
This step involves the coupling of the isocyanate intermediate with a substituted aniline to form the final diaryl urea product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Chloro-3-(trifluoromethoxy)phenyl isocyanate | 237.57 | ~5.6 g (from Step 1) | ~23.6 mmol |
| 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | 261.26 | 5.9 g | 22.6 mmol |
| Dichloromethane (DCM), anhydrous | - | 150 mL | - |
| Diethyl ether | - | 50 mL | - |
Procedure:
-
In a 500 mL round-bottom flask under an argon atmosphere, dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (5.9 g, 22.6 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C.
-
Dissolve the crude 4-Chloro-3-(trifluoromethoxy)phenyl isocyanate from Step 1 in anhydrous dichloromethane (50 mL) and add it dropwise to the amine solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. A precipitate will form.
-
Monitor the reaction by TLC.
-
Upon completion, filter the precipitate and wash it with a small amount of cold DCM.
-
Suspend the solid in diethyl ether (50 mL) and stir for 2 hours to remove any remaining impurities.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final diaryl urea product.
Caption: Synthetic workflow for a diaryl urea kinase inhibitor analogue.
General Protocol for Amide Bond Formation
This protocol outlines a general method for the synthesis of an amide by coupling this compound with a carboxylic acid using a standard coupling agent.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 211.57 | 1.0 g | 4.73 mmol |
| Carboxylic Acid (e.g., Benzoic Acid) | 122.12 | 0.64 g | 5.20 mmol |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 380.23 | 2.16 g | 5.67 mmol |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 1.65 mL | 9.46 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | - | 20 mL | - |
| Ethyl acetate | - | 50 mL | - |
| 1 M HCl (aq) | - | 20 mL | - |
| Saturated NaHCO₃ (aq) | - | 20 mL | - |
| Brine | - | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve the carboxylic acid (0.64 g, 5.20 mmol) and HATU (2.16 g, 5.67 mmol) in anhydrous DMF (10 mL).
-
Add DIPEA (1.65 mL, 9.46 mmol) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.0 g, 4.73 mmol) in anhydrous DMF (10 mL).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ethyl acetate (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 4-Chloro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for palladium-catalyzed cross-coupling reactions involving 4-Chloro-3-(trifluoromethoxy)aniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethoxy group. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, enabling the synthesis of a diverse range of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an aryl halide and a boronic acid or ester. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 4-position. Due to the electron-withdrawing nature of the trifluoromethoxy group and the inherent lower reactivity of aryl chlorides, the choice of a highly active catalyst system is crucial.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Substituted Chloroanilines
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DMF/H₂O | 90 | 24 | 75-85 |
| 4 | 4-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 16 | 70-80 |
Note: Data is representative for structurally similar electron-deficient chloroanilines and should be considered a guideline for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound and the arylboronic acid to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application Notes and Protocols for the Diazotization and Subsequent Reactions of 4-Chloro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diazotization of 4-chloro-3-(trifluoromethoxy)aniline and its subsequent transformation into a variety of valuable chemical entities through Sandmeyer, Suzuki-Miyaura, and Buchwald-Hartwig reactions. These procedures are essential for the synthesis of advanced intermediates used in pharmaceutical and agrochemical research and development.
Introduction
This compound is a key building block in medicinal and materials chemistry. The presence of the chloro, trifluoromethoxy, and amino groups offers multiple reaction sites for diversification. The primary amino group can be readily converted to a diazonium salt, a highly versatile intermediate. This diazonium salt can then undergo a variety of substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring. This document outlines reliable protocols for the initial diazotization and subsequent Sandmeyer, Suzuki-Miyaura, and Buchwald-Hartwig reactions.
Diazotization of this compound
The conversion of the primary aromatic amine of this compound to a diazonium salt is the crucial first step for a variety of subsequent transformations. The reaction is typically carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is generated in situ and used immediately.
Caption: General workflow for the diazotization of this compound.
Experimental Protocol: Diazotization
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound (1.0 eq.) in a solution of concentrated hydrochloric acid (3.0 eq.) and water.
-
Cooling: Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq.) in cold water. Add this solution dropwise to the aniline suspension via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Completion: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes. The resulting solution of 4-chloro-3-(trifluoromethoxy)benzenediazonium chloride is used immediately in subsequent reactions.
Subsequent Reactions of the Diazonium Salt
The in situ generated 4-chloro-3-(trifluoromethoxy)benzenediazonium chloride is a versatile intermediate for various cross-coupling and substitution reactions.
Sandmeyer Reaction: Synthesis of Aryl Halides
The Sandmeyer reaction is a reliable method for converting the diazonium group into a halide (Cl, Br, I) or cyanide using the corresponding copper(I) salt.[1] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1]
Caption: Sandmeyer reactions of the diazonium salt.
-
Chlorination: Slowly add the cold diazonium salt solution to a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid at 0–5 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Bromination: Slowly add the cold diazonium salt solution to a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid (48%) at 0–5 °C. Warm the mixture to 60 °C and stir for 1 hour.
-
Iodination: Slowly add the cold diazonium salt solution to a solution of potassium iodide (1.5 eq.) in water at room temperature. Stir for 2 hours.
| Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Dichloro-2-(trifluoromethoxy)benzene | CuCl, HCl | 0 to RT | 1-2 | 75-85 |
| 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene | CuBr, HBr | 0 to 60 | 1 | 80-90 |
| 4-Chloro-1-iodo-2-(trifluoromethoxy)benzene | KI | RT | 2 | 85-95 |
Note: Yields are based on literature for analogous substrates and may require optimization.
Suzuki-Miyaura Coupling: Synthesis of Biaryls
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the diazonium salt and an arylboronic acid, catalyzed by a palladium complex. This reaction is a powerful tool for the synthesis of biaryl compounds.
Caption: Suzuki-Miyaura coupling workflow.
-
Reaction Setup: In a flask, dissolve the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate (2.0 eq.) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Addition of Diazonium Salt: Slowly add the freshly prepared cold diazonium salt solution to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 2-4 hours.
-
Workup: After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
| Arylboronic Acid | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 3 | 70-85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 90 | 4 | 75-90 |
Note: Yields are estimates based on similar reported reactions and require optimization.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines
While the Buchwald-Hartwig amination is typically performed on aryl halides, a related C-N bond formation can be achieved starting from the corresponding aryl halide synthesized via the Sandmeyer reaction. This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine.[2]
Caption: Buchwald-Hartwig amination workflow.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 1-bromo-4-chloro-3-(trifluoromethoxy)benzene, 1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.5 eq.).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add the amine (1.2 eq.) and anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours.
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 70-85 |
Note: Yields are based on literature for similar substrates and require optimization.
Conclusion
The diazotization of this compound opens a gateway to a diverse range of valuable chemical transformations. The Sandmeyer, Suzuki-Miyaura, and Buchwald-Hartwig reactions, as detailed in these protocols, provide robust and versatile methods for the synthesis of complex molecules essential for drug discovery and materials science. The provided protocols and data serve as a foundation for researchers to develop and optimize these critical synthetic steps.
References
Industrial Scale-Up Synthesis of 4-Chloro-3-(trifluoromethoxy)aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial scale-up synthesis of 4-Chloro-3-(trifluoromethoxy)aniline, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is a two-step process commencing with the nitration of 1-chloro-2-(trifluoromethoxy)benzene to yield 2-chloro-5-(trifluoromethoxy)nitrobenzene, followed by the catalytic hydrogenation of the nitro intermediate to the final product.
Core Synthesis Pathway
The overall synthetic route involves two primary chemical transformations: electrophilic aromatic substitution (nitration) and subsequent reduction of the nitro group.
Figure 1: Overall synthesis workflow for this compound.
Step 1: Nitration of 1-Chloro-2-(trifluoromethoxy)benzene
The initial step is the regioselective nitration of 1-chloro-2-(trifluoromethoxy)benzene to introduce a nitro group at the 5-position. The directing effects of the chloro (ortho-, para-directing) and trifluoromethoxy (meta-directing) groups favor the formation of the desired isomer.
Experimental Protocol
Materials:
-
1-Chloro-2-(trifluoromethoxy)benzene
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Organic solvent (e.g., Dichloromethane or Toluene)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: The jacketed reactor is charged with concentrated sulfuric acid and cooled to 0-5 °C with continuous stirring.
-
Nitrating Mixture Preparation: Concentrated nitric acid is added slowly to the sulfuric acid while maintaining the temperature below 10 °C to form the nitrating mixture.
-
Substrate Addition: 1-Chloro-2-(trifluoromethoxy)benzene is added dropwise to the nitrating mixture over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 5-10 °C for an additional 2-3 hours. The reaction progress can be monitored by an appropriate analytical technique such as GC or HPLC.
-
Quenching: The reaction mixture is slowly poured onto crushed ice with vigorous stirring.
-
Work-up: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the chosen organic solvent. The combined organic layers are washed with water, followed by a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-chloro-5-(trifluoromethoxy)nitrobenzene.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent if required.
Process Parameters and Expected Yield
| Parameter | Value |
| Reactant Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2.5 |
| Temperature | 0-10 °C |
| Reaction Time | 3-5 hours |
| Expected Yield | 85-95% |
| Expected Purity (crude) | >95% |
Step 2: Catalytic Hydrogenation of 2-Chloro-5-(trifluoromethoxy)nitrobenzene
The second step involves the reduction of the nitro group of 2-chloro-5-(trifluoromethoxy)nitrobenzene to an amine group. Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and cleaner reaction profile compared to metal/acid reductions. A key challenge in the hydrogenation of halogenated nitroaromatics is preventing the hydrodehalogenation side reaction. The choice of catalyst and reaction conditions is crucial to ensure high selectivity.
Experimental Protocol
Materials:
-
2-Chloro-5-(trifluoromethoxy)nitrobenzene
-
Catalyst (e.g., 5% Pt/C, 5% Pd/C, or Raney Nickel)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or Toluene)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Equipment:
-
High-pressure autoclave (hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature control
-
Filtration apparatus
Procedure:
-
Reactor Charging: The autoclave is charged with 2-chloro-5-(trifluoromethoxy)nitrobenzene, the solvent, and the catalyst. The catalyst is typically used as a slurry in the reaction solvent.
-
Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove oxygen.
-
Hydrogenation: The reactor is then pressurized with hydrogen to the desired pressure, and the mixture is stirred vigorously at the set temperature. The consumption of hydrogen is monitored to track the reaction progress.
-
Reaction Completion: The reaction is considered complete when hydrogen uptake ceases. The progress can also be monitored by TLC, GC, or HPLC.
-
Catalyst Removal: After cooling the reactor to room temperature and venting the excess hydrogen, the reaction mixture is filtered through a pad of filter aid to remove the catalyst.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization to achieve the desired purity.
Comparative Data of Catalytic Systems
| Catalyst | Hydrogen Pressure | Temperature | Solvent | Typical Yield | Selectivity (vs. Dehalogenation) |
| 5% Pt/C (sulfided) | 5-10 bar | 50-80 °C | Methanol | >95% | High |
| 5% Pd/C | 5-10 bar | 60-90 °C | Ethyl Acetate | 90-98% | Moderate to High |
| Raney Nickel | 10-20 bar | 70-100 °C | Ethanol | >90% | Good |
Note: The use of sulfided platinum on carbon catalysts is often recommended for the reduction of chlorinated nitroaromatics as it can significantly suppress the undesired hydrodehalogenation side reaction.[1]
Logical Workflow for Catalyst Selection and Optimization
Figure 2: Decision workflow for catalyst selection and process optimization.
Safety Considerations
-
Nitration: The nitration reaction is highly exothermic and requires strict temperature control to prevent runaway reactions and the formation of dinitro byproducts. The use of concentrated acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Catalytic Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a well-ventilated area with appropriate safety measures, including the use of intrinsically safe equipment. The catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric and must be handled with care, typically as a wet slurry.
Conclusion
The industrial-scale synthesis of this compound is a well-established two-step process. Careful control of reaction parameters, particularly during the nitration and the selection of an appropriate catalyst system for the hydrogenation, are critical for achieving high yields and purity of the final product while ensuring a safe and efficient manufacturing process.
References
Application of 4-Chloro-3-(trifluoromethoxy)aniline in Kinase Inhibitor Design: Application Notes and Protocols
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols on the use of substituted anilines, specifically focusing on the 4-chloro-3-(trifluoromethyl)aniline scaffold, in the design of potent kinase inhibitors. While the specific moiety 4-Chloro-3-(trifluoromethoxy)aniline is of interest, the closely related and extensively studied 4-chloro-3-(trifluoromethyl)aniline serves as a primary exemplar in this document due to the wealth of available data. This structural motif is a cornerstone in the architecture of several clinically approved multi-kinase inhibitors, including Sorafenib and Regorafenib. These drugs have demonstrated significant efficacy in cancer therapy by targeting key signaling pathways involved in tumor angiogenesis and proliferation.
The trifluoromethyl group at the meta position and the chloro group at the para position of the aniline ring play a crucial role in the binding affinity and overall pharmacological profile of these inhibitors. This document will delve into the quantitative inhibitory data, detailed experimental protocols for synthesis and biological evaluation, and the signaling pathways affected by kinase inhibitors incorporating this critical pharmacophore.
Data Presentation: Kinase Inhibitory Activity
The 4-chloro-3-(trifluoromethyl)aniline moiety is a key component of several multi-kinase inhibitors. The following tables summarize the in vitro biochemical half-maximal inhibitory concentrations (IC50) of two prominent drugs, Sorafenib and Regorafenib, against a panel of key kinases implicated in cancer progression.
Table 1: In Vitro Biochemical Kinase Inhibition Data for Sorafenib and Regorafenib
| Kinase Target | Sorafenib (IC50, nM) | Regorafenib (IC50, nM) | Cellular Target/Process |
| VEGFR Family | Angiogenesis | ||
| VEGFR-1 | 26[1] | 13[2] | Angiogenesis, Inflammation |
| VEGFR-2 | 90[1] | 4.2[2] | Angiogenesis, Vascular Permeability |
| VEGFR-3 | 20[1] | 46[2] | Lymphangiogenesis |
| RAF Family | Cell Proliferation, Survival | ||
| c-RAF (RAF-1) | 6[1] | 2.5[2] | RAS/RAF/MEK/ERK Pathway |
| B-RAF | 22[1] | 28[2] | RAS/RAF/MEK/ERK Pathway |
| B-RAF (V600E) | 38[1] | 11 | RAS/RAF/MEK/ERK Pathway (Mutant) |
| Other Key Kinases | Various Oncogenic Processes | ||
| PDGFR-β | 57[1] | 22[2] | Angiogenesis, Tumor Microenvironment |
| c-KIT | 68[1] | 7[2] | Cell Proliferation, Survival (e.g., GIST) |
| RET | 43[1] | 1.5[2] | Cell Proliferation, Survival (e.g., Thyroid Cancer) |
| FGFR1 | - | 202[2] | Angiogenesis, Cell Proliferation |
| TIE-2 | - | 311[2] | Angiogenesis, Vascular Stability |
| Flt-3 | 58[1] | - | Hematopoiesis, Leukemia |
Data compiled from multiple sources. Assay conditions may vary between studies.
Experimental Protocols
This section provides detailed methodologies for the synthesis of kinase inhibitors incorporating the 4-chloro-3-(trifluoromethyl)aniline scaffold and a general protocol for evaluating their in vitro kinase inhibitory activity.
Protocol 1: Synthesis of Sorafenib
This protocol outlines a common synthetic route to Sorafenib, highlighting the key reaction where the 4-chloro-3-(trifluoromethyl)aniline moiety is introduced.[3][4][5]
Step 1: Synthesis of 4-chloro-N-methyl-2-pyridinecarboxamide
-
To a solution of picolinic acid in a suitable solvent, add thionyl chloride and a catalytic amount of DMF.
-
Heat the reaction mixture to reflux.
-
After completion, cool the mixture and slowly add it to a solution of methylamine.
-
Stir the reaction mixture and then extract the product.
Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide
-
In a reaction vessel, combine 4-chloro-N-methyl-2-pyridinecarboxamide, 4-aminophenol, and a suitable base (e.g., potassium tert-butoxide) in an appropriate solvent (e.g., DMF).
-
Heat the mixture and monitor the reaction progress.
-
Upon completion, cool the reaction and isolate the product.
Step 3: Synthesis of Sorafenib
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline and 1,1'-carbonyldiimidazole (CDI) in an organic solvent.
-
Stir the reaction at room temperature for approximately 2 hours to form the intermediate N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide.[5]
-
To this mixture, add 4-(4-aminophenoxy)-N-methylpicolinamide.
-
Continue stirring for an additional hour.
-
Process the reaction mixture to isolate the crude Sorafenib.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Sorafenib.
Protocol 2: Synthesis of Regorafenib
This protocol details a synthetic pathway for Regorafenib, a fluorinated analog of Sorafenib.[6][7][8]
Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
-
In a reaction vessel under an inert atmosphere, combine 4-amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide in a solvent such as N,N-dimethylacetamide (DMAc).[6]
-
Add a base (e.g., sodium hydroxide) and heat the reaction mixture.[6]
-
After the reaction is complete, cool the mixture and add water to facilitate crystallization.
-
Isolate the intermediate product by filtration.
Step 2: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
This intermediate can be prepared from 4-chloro-3-(trifluoromethyl)aniline by reaction with phosgene or a phosgene equivalent. (Caution: Phosgene is highly toxic).
Step 3: Final Synthesis of Regorafenib
-
Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C under an inert atmosphere.
-
Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a suitable solvent (e.g., diethyl ether) and dry to yield Regorafenib.[6]
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[9][10]
Materials:
-
Kinase of interest (recombinant)
-
Kinase-specific substrate
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Assay Plate Setup:
-
To the appropriate wells of the assay plate, add a small volume (e.g., 2.5 µL) of the diluted test compound.
-
For positive control wells (no inhibition), add the same volume of assay buffer with DMSO.
-
For blank wells (no kinase activity), add the same volume of assay buffer with DMSO.
-
-
Kinase Reaction Initiation:
-
Prepare a master mix containing the kinase enzyme and its substrate in the kinase assay buffer.
-
Add the kinase/substrate master mix to the wells containing the test compound and the positive control.
-
To the blank wells, add only the substrate in the assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP to all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average signal from the blank wells from all other measurements.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (0% inhibition) and the blank (100% inhibition). . Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors containing the 4-chloro-3-(trifluoromethyl)aniline scaffold.
References
- 1. oncology-central.com [oncology-central.com]
- 2. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tarjomefa.com [tarjomefa.com]
- 4. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 5. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
- 8. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
Application Notes and Protocols for N-Acylation of 4-Chloro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation of anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. The resulting amides are often key intermediates or the final active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the N-acylation of 4-Chloro-3-(trifluoromethoxy)aniline. This particular substrate presents a synthetic challenge due to the electronic-withdrawing nature of the trifluoromethoxy and chloro substituents, which significantly reduces the nucleophilicity of the amino group. Consequently, more forcing reaction conditions or catalytic activation is often necessary to achieve efficient acylation.
These notes offer a selection of methods utilizing common acylating agents, including acyl chlorides and anhydrides, and highlight the role of bases and catalysts in driving these reactions to completion. The provided protocols are intended to serve as a practical guide for laboratory synthesis and process development.
General Considerations for N-Acylation
The N-acylation of this compound proceeds via nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of the acylating agent. The reactivity of this aniline is attenuated by the electron-withdrawing trifluoromethoxy group, making it less nucleophilic than aniline itself. Therefore, the choice of acylating agent, solvent, base, and catalyst is critical for a successful reaction.
-
Acylating Agents: Acyl chlorides are generally more reactive than their corresponding anhydrides and are often preferred for less reactive anilines.
-
Bases: A base is typically required to neutralize the acidic byproduct (e.g., HCl or carboxylic acid) generated during the reaction. Common bases include tertiary amines like triethylamine and pyridine, or inorganic bases such as sodium acetate.
-
Catalysts: For particularly challenging acylations of electron-deficient anilines, a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can be employed. DMAP functions by forming a highly reactive N-acylpyridinium intermediate.
Comparative Data of N-Acylation Methods
The following table summarizes various experimental methods for the N-acylation of this compound, providing a comparative overview of reaction conditions and outcomes.
| Acylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to RT | 3 | ~90 (estimated) |
| Acetic Anhydride | Sodium Acetate | Acetic Acid/Water | 100 | 2 | ~85 (estimated) |
| Benzoyl Chloride | Triethylamine | Dichloromethane (DCM) | RT | 4 | ~92 (estimated) |
| Chloroacetyl Chloride | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: Yields are estimated based on typical reactions for structurally similar anilines and may vary depending on the precise reaction conditions and scale.
Experimental Protocols
Protocol 1: N-Acetylation using Acetyl Chloride and Pyridine
This protocol describes the acetylation of this compound using the highly reactive acetyl chloride with pyridine as a base.
Materials:
-
This compound
-
Acetyl Chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-chloro-3-(trifluoromethoxy)phenyl)acetamide.
Protocol 2: N-Acetylation using Acetic Anhydride
This method employs acetic anhydride as the acylating agent in the presence of sodium acetate.[1]
Materials:
-
This compound
-
Acetic Anhydride
-
Sodium Acetate
-
Glacial Acetic Acid
-
Water
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of glacial acetic acid and water.
-
Add sodium acetate (1.5 eq) to the suspension.
-
Heat the mixture to 100 °C.
-
Add acetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 100 °C for 2 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain N-(4-chloro-3-(trifluoromethoxy)phenyl)acetamide.
Protocol 3: N-Benzoylation using Benzoyl Chloride and Triethylamine
This protocol outlines the synthesis of the benzoyl amide derivative.
Materials:
-
This compound
-
Benzoyl Chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent to afford N-(4-chloro-3-(trifluoromethoxy)phenyl)benzamide.
Visualizations
Signaling Pathway of DMAP-Catalyzed Acylation
Caption: Catalytic cycle of DMAP in N-acylation reactions.
General Experimental Workflow for N-Acylation
Caption: A typical workflow for the N-acylation of anilines.
References
Application Notes and Protocols for Incorporating 4-Chloro-3-(trifluoromethoxy)aniline into Functional Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethoxy)aniline is a specialty chemical building block with significant potential for the development of advanced functional materials. Its unique molecular structure, featuring both a chloro and a trifluoromethoxy substituent on an aniline core, imparts desirable properties to polymers and small molecules. The trifluoromethoxy (-OCF3) group is known to enhance thermal stability, solubility in organic solvents, and lipophilicity, while also lowering the dielectric constant and refractive index of materials. The chloro group provides an additional site for chemical modification and can influence the electronic properties of the resulting material.
These characteristics make this compound a valuable monomer for creating high-performance materials for a range of applications, including specialty polymers with enhanced thermal and mechanical properties, and electroactive materials for electronic and optoelectronic devices. While primarily utilized as an intermediate in the synthesis of pharmaceuticals, such as the anticancer drug Sorafenib, its incorporation into functional materials is an emerging area of interest. This document provides detailed application notes and protocols for the incorporation of this compound into two key classes of functional materials: high-performance polyimides and electroactive polymers.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 320-51-4 |
| Molecular Formula | C7H5ClF3N |
| Molecular Weight | 195.57 g/mol |
| Appearance | Colorless to pale yellow liquid or crystalline solid |
| Melting Point | 35-37 °C |
| Boiling Point | 228-230 °C |
| Density | ~1.4 g/cm³ |
| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone) |
Application I: High-Performance Fluorinated Polyimides
The incorporation of this compound into a polyimide backbone can lead to materials with a unique combination of desirable properties, including high thermal stability, excellent mechanical strength, good solubility in organic solvents, and a low dielectric constant. The trifluoromethoxy group disrupts polymer chain packing, which can improve solubility and lower the dielectric constant, making these materials suitable for applications in microelectronics and aerospace.
Anticipated Properties of Polyimides Incorporating this compound
Based on studies of structurally similar fluorinated polyimides, the following properties can be anticipated. The data presented below is a representative summary from literature on polyimides derived from analogous trifluoromethyl- and trifluoromethoxy-containing diamines.
| Property | Representative Value Range |
| Glass Transition Temperature (Tg) | 230 - 320 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C in Nitrogen |
| Tensile Strength | 80 - 150 MPa |
| Elongation at Break | 7 - 30 % |
| Dielectric Constant (1 MHz) | 2.7 - 3.2 |
| Water Absorption | 0.2 - 0.7 % |
Experimental Protocol: Synthesis of a Polyimide via a Two-Step Polycondensation
This protocol describes a general two-step method for the synthesis of a polyimide from this compound and a commercially available dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Materials:
-
This compound
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous DMAc.
-
Once fully dissolved, add 6FDA (1 equivalent) portion-wise to the stirred solution at room temperature under a nitrogen atmosphere.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride (4 equivalents) and pyridine (2 equivalents) dropwise.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours.
-
After cooling to room temperature, precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the fibrous precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 100°C for 24 hours.
-
Characterization:
The resulting polyimide can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm imidization, gel permeation chromatography (GPC) for molecular weight determination, thermogravimetric analysis (TGA) for thermal stability, and differential scanning calorimetry (DSC) to determine the glass transition temperature.
Caption: A generalized workflow for the two-step synthesis of a high-performance polyimide.
Application II: Electroactive Polymers for Electrochromic Devices
The trifluoromethoxy group in this compound can lower the HOMO and LUMO energy levels of a resulting conjugated polymer, which is beneficial for creating stable electroactive materials. These materials can change color upon the application of an electrical potential, making them suitable for applications in electrochromic devices ("smart" windows), sensors, and displays.
Anticipated Properties of Electroactive Polymers
The following data is based on a study of an electrochromic polymer synthesized from the closely related 4-(trifluoromethoxy)aniline.
| Property | Representative Value |
| Optical Contrast (ΔT) | 24.5% at 1050 nm |
| Coloration Efficiency (η) | 379.64 cm²/C at 1050 nm |
| Color States | Grayish-yellow (reduced) to bluish |
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-3-(trifluoromethoxy)aniline synthesis.
Process Overview: A Two-Step Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Nitration: Electrophilic nitration of 1-Chloro-2-(trifluoromethoxy)benzene to form 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene.
-
Reduction: Subsequent reduction of the nitro group to an amine, yielding the final product.
Successful execution of both steps with careful control of reaction parameters and purification is crucial for achieving high overall yield and purity.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis.
Part 1: Nitration of 1-Chloro-2-(trifluoromethoxy)benzene
Q1: What are the optimal conditions for the nitration step to maximize the yield of the desired isomer?
A1: Achieving high regioselectivity is key in the nitration step. The trifluoromethoxy group is ortho- and para-directing, while the chloro group is also ortho- and para-directing but deactivating. The primary desired product is 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene.
| Parameter | Recommended Condition | Impact on Yield and Purity |
| Nitrating Agent | Mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) | Provides the necessary nitronium ion (NO₂⁺) for electrophilic substitution. |
| Temperature | Maintain a low temperature, typically between 0-10°C. | Higher temperatures can lead to the formation of unwanted isomers and increase the risk of side reactions. |
| Reaction Time | Typically 2-4 hours. | Monitor the reaction progress using TLC or GC to ensure complete consumption of the starting material and avoid prolonged reaction times which can lead to byproduct formation. |
| Reagent Ratio | A slight excess of nitric acid is generally used. | A large excess can lead to over-nitration. |
Q2: I am observing the formation of multiple isomers during nitration. How can I minimize them?
A2: The formation of isomers is a common challenge. To minimize them:
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Temperature Control: Strictly maintain the reaction temperature below 10°C. Excursions to higher temperatures can reduce the selectivity of the reaction.
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Slow Addition: Add the nitrating mixture dropwise to the solution of 1-Chloro-2-(trifluoromethoxy)benzene with efficient stirring. This helps to maintain a consistent low temperature and concentration profile.
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Purification: After the reaction, the desired isomer can be separated from unwanted isomers by recrystallization or column chromatography. A mixture of ethanol and water is often effective for recrystallization.
Q3: The workup of the nitration reaction is resulting in a low yield. What are the best practices?
A3: A careful workup is essential to prevent product loss.
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Quenching: Pour the reaction mixture slowly onto crushed ice with stirring to quench the reaction. This should be done carefully to manage the exothermic nature of the dilution of strong acids.
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Extraction: After quenching, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
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Washing: Wash the organic layer with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
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Drying and Evaporation: Dry the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure.
Caption: Troubleshooting logic for the nitration step.
Part 2: Reduction of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene
Q4: What is the most effective method for reducing the nitro group to an amine in high yield?
A4: Catalytic hydrogenation is a highly effective and clean method for this reduction.
| Parameter | Recommended Condition | Impact on Yield and Purity |
| Catalyst | Palladium on carbon (Pd/C, 5-10%) or Platinum on carbon (Pt/C) | These are highly active and selective catalysts for nitro group reduction. |
| Catalyst Loading | Typically 1-5 mol% relative to the substrate | Higher loading may not significantly increase the yield and adds to the cost. |
| Solvent | Methanol, Ethanol, or Ethyl Acetate | These solvents are effective at dissolving the starting material and are compatible with the reaction. |
| Hydrogen Pressure | 1-10 atm (or balloon pressure) | Higher pressures can increase the reaction rate but require specialized equipment. |
| Temperature | Room temperature to 50°C | The reaction is often exothermic, so cooling may be necessary initially. |
| Reaction Time | 2-12 hours | Monitor by TLC or GC until the starting material is consumed. |
Q5: I am experiencing incomplete reduction or a slow reaction rate. What can I do?
A5: Several factors can lead to a sluggish or incomplete reduction:
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Catalyst Activity: Ensure the catalyst is fresh and has not been deactivated by exposure to air or contaminants.
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Hydrogen Supply: Check that there is an adequate supply of hydrogen and that the system is properly sealed.
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Stirring: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.
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Purity of Starting Material: Impurities in the nitro compound can sometimes poison the catalyst. Ensure the starting material is of high purity.
Q6: Are there common side reactions during the reduction step that can lower the yield?
A6: Yes, the main side reaction to be aware of is hydrodechlorination, where the chlorine atom is replaced by hydrogen.
-
To minimize hydrodechlorination:
-
Use a selective catalyst like Pt/C, which can sometimes be less prone to dehalogenation than Pd/C.
-
Avoid excessively high temperatures and hydrogen pressures.
-
The addition of a small amount of a catalyst inhibitor, such as pyridine or quinoline, can sometimes suppress dehalogenation, but this may also slow down the desired reduction.
-
Q7: How should I purify the final product, this compound?
A7: The purity of the final product is critical.
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Filtration: After the reaction, the catalyst must be carefully filtered off. This is often done through a pad of celite. Caution: The catalyst can be pyrophoric and should be handled under a wet or inert atmosphere.
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Solvent Removal: The solvent is removed under reduced pressure.
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Distillation or Recrystallization: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to remove any non-volatile impurities and unreacted starting material. Purity should be confirmed by GC, HPLC, and NMR.
Caption: Troubleshooting logic for the reduction step.
Experimental Protocols
Step 1: Nitration of 1-Chloro-2-(trifluoromethoxy)benzene
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1-Chloro-2-(trifluoromethoxy)benzene in an ice-salt bath to 0°C.
-
Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid at 0°C.
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Reaction: Add the nitrating mixture dropwise to the stirred solution of 1-Chloro-2-(trifluoromethoxy)benzene, ensuring the temperature does not exceed 10°C.
-
Monitoring: Stir the reaction mixture at 0-10°C for 2-4 hours, monitoring the progress by TLC or GC.
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Workup: Once the reaction is complete, slowly pour the mixture onto crushed ice. Extract the product with dichloromethane. Wash the organic layer with water, a saturated solution of sodium bicarbonate, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene.
Step 2: Catalytic Hydrogenation of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene
-
Setup: To a solution of 4-Chloro-1-nitro-2-(trifluoromethoxy)benzene in methanol in a hydrogenation vessel, add 5% Pd/C catalyst.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (e.g., using a balloon or to a desired pressure in a reactor).
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Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/GC analysis of aliquots.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric.
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Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be further purified by vacuum distillation.
By carefully following these protocols and troubleshooting guides, researchers can significantly improve the yield and purity of this compound in their synthesis.
Technical Support Center: Trifluoromethoxylation of Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trifluoromethoxylation of anilines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of the desired ortho-trifluoromethoxylated aniline is low. What are the potential causes and solutions?
A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
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Oxygen Contamination: The initial O-trifluoromethylation step is often a radical-mediated process and is sensitive to oxygen.[1]
-
Solution: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.[1]
-
-
Reagent Quality: The purity of reagents, particularly the aniline precursor and any reducing agents used to prepare the N-aryl-hydroxylamine intermediate (like hydrazine), is crucial.[1]
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Solution: Use freshly purified reagents. The quality of hydrazine, if used, is key to obtaining high yields in the precursor synthesis.[1]
-
-
Incomplete Reaction: The OCF3 migration step is thermally induced and may require specific temperatures to proceed to completion, especially for electron-deficient anilines.[1]
-
Solution: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction temperature. For electron-deficient substrates, higher temperatures (e.g., 140 °C) may be necessary.[1]
-
-
Substrate Decomposition: Anilines can be susceptible to decomposition or polymerization under harsh reaction conditions.
-
Solution: Carefully control the reaction temperature and time. If substrate decomposition is observed, a lower temperature for a longer duration might be beneficial.
-
Q2: I am observing the formation of a significant amount of the para-trifluoromethoxylated aniline isomer. How can I improve the regioselectivity for the ortho product?
A2: The primary method for trifluoromethoxylation of anilines, involving the O-trifluoromethylation of an N-aryl-N-hydroxylamine followed by a thermally induced[1][2]-rearrangement, generally exhibits high selectivity for the ortho position. However, the formation of the para isomer can occur.
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Mechanism of Selectivity: The high ortho-selectivity is attributed to the intramolecular nature of the OCF3 group migration.
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Minimizing the para-Isomer: While the formation of the para-product is typically minor (less than 5%), its presence can be influenced by the substrate and reaction conditions.[3] Fine-tuning the reaction temperature and solvent during the migration step may help to optimize the regioselectivity. It is advisable to purify the final product using column chromatography to separate the isomers.
Q3: My reaction mixture is turning dark, and I am isolating a polymeric material. What is causing this and how can I prevent it?
A3: The formation of a dark, polymeric material is a common issue when working with anilines, which are prone to oxidation and subsequent polymerization.[4]
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Cause: Anilines can be oxidized to form radical cations, which can then initiate polymerization. This can be exacerbated by the presence of oxidizing agents or exposure to air and light.
-
Prevention:
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Inert Atmosphere: As mentioned previously, strictly maintaining an inert atmosphere throughout the reaction is critical to prevent oxidative side reactions.
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Purity of Starting Materials: Ensure the aniline starting material is free from colored impurities, which may be signs of oxidation.
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Protecting Groups: The use of a protecting group on the aniline nitrogen, which is a prerequisite for the N-aryl-hydroxylamine formation, helps to mitigate this issue.
-
Q4: Are there any other potential side products I should be aware of?
A4: Besides the para-isomer and polymeric material, other side products can potentially form:
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N-Trifluoromethoxylation: While the desired reaction involves C-trifluoromethoxylation, direct trifluoromethoxylation on the nitrogen is the initial step in the two-step process leading to the intermediate N-aryl-N-(trifluoromethoxy)amine. Incomplete migration will result in this intermediate remaining in the product mixture.
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Bis-trifluoromethoxylation: Although less common for anilines due to the directing effect of the amino group, the formation of products with two trifluoromethoxy groups on the aromatic ring could be possible if a large excess of the trifluoromethoxylating reagent is used.
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Decomposition of Reagents: Some trifluoromethoxylating reagents can be thermally unstable. Their decomposition can lead to the formation of various byproducts. For instance, O-Trifluoromethylated N-phenylhydroxamic acid has been reported as a side product in some trifluoromethylation reactions.[5]
Quantitative Data on Side Products
The regioselectivity of the trifluoromethoxylation of anilines via the OCF3 migration is generally high, with the ortho-product being the major isomer. The following table summarizes the typical yields and isomeric ratios observed for this reaction.
| Substrate Type | Desired Product | Yield of ortho-Product (%) | Amount of para-Product Detected |
| Electron-neutral aniline derivative | ortho-trifluoromethoxylated aniline | 85 | < 5% |
| Electron-rich aniline derivative | ortho-trifluoromethoxylated aniline | Good to Excellent | Typically minor |
| Electron-deficient aniline derivative | ortho-trifluoromethoxylated aniline | Good to Excellent | Typically minor |
Data synthesized from literature reports. Yields are for the OCF3 migration step and refer to isolated material.[1][3]
Experimental Protocols
Key Experiment: Synthesis of ortho-Trifluoromethoxylated Anilines via O-Trifluoromethylation and OCF3 Migration
This protocol is adapted from a user-friendly method for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[1]
Part 1: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide
-
Reaction Setup: In a glovebox under a nitrogen atmosphere, add the N-aryl-N-hydroxyacetamide (1.0 equiv), a catalytic amount of cesium carbonate (Cs2CO3, 10.0 mol%), and a trifluoromethylating agent such as Togni reagent II (1.20 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add dried and degassed chloroform (CHCl3) to the flask to achieve the desired concentration (e.g., 0.100 M).
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Reaction: Cap the flask with a septum and stir the reaction mixture at room temperature (23 °C) under a nitrogen atmosphere for 16 hours.
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Work-up: Filter the reaction mixture to remove any solid residue and concentrate the filtrate in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography.
Part 2: Thermally Induced OCF3 Migration
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Reaction Setup: Place the purified N-aryl-N-(trifluoromethoxy)acetamide (1.0 equiv) and a magnetic stir bar in a pressure vessel.
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Solvent Addition: Add nitromethane (MeNO2) to the vessel (e.g., 1.00 M).
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Reaction: Seal the vessel and stir the reaction mixture at the appropriate temperature (typically 120 °C, but may vary depending on the substrate) behind a safety shield for 20 hours. Caution: Impure nitromethane can be explosive; always use a safety shield.
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Work-up: Cool the reaction mixture to room temperature and concentrate it in vacuo using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography to afford the desired ortho-trifluoromethoxylated aniline derivative.
Visualizations
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Trifluoromethoxylation of Arenes: Synthesis of <i>ortho</i>‐Trifluoromethoxylated Aniline Derivatives by OCF<sub>3</sub… [ouci.dntb.gov.ua]
Technical Support Center: Chromatographic Purification of 4-Chloro-3-(trifluoromethoxy)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of crude 4-Chloro-3-(trifluoromethoxy)aniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound by column chromatography?
The main challenges stem from the chemical nature of halogenated anilines. These compounds can be prone to oxidation, which leads to colored impurities. Additionally, the basicity of the aniline functional group can cause issues like tailing (streaking) on standard silica gel columns, leading to poor separation and lower purity of the final product. In some cases, the compound may also be sensitive to the acidic nature of silica gel, potentially leading to degradation.
Q2: My purified this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?
Discoloration is typically a result of oxidation of the aniline group, which forms colored impurities. This can be exacerbated by exposure to air and light. To address this, consider the following:
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Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system may remove the colored impurities. Adding a small amount of activated charcoal during this process can help adsorb the colored species.
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Distillation: For liquid anilines or as an alternative to recrystallization, vacuum distillation can be effective.[1]
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Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize contact with oxygen.
Q3: I'm observing significant tailing or streaking of my compound on the TLC plate and during column chromatography. How can I resolve this?
Tailing is a common issue with basic compounds like anilines on acidic silica gel. This is due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface. To mitigate this:
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Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA), into your mobile phase. A common starting point is to add 0.5-1% TEA to the eluent.[2]
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Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral alumina is a good alternative. For more challenging separations, amine-functionalized silica gel can be very effective.[1]
Q4: My product yield is very low after column chromatography. What are the potential reasons?
Low recovery can be due to several factors:
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Irreversible Adsorption: The basic aniline may be irreversibly adsorbed onto the acidic silica gel.[3] Pre-treating the silica gel with triethylamine or using an alternative stationary phase like neutral alumina can help.
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Product Volatility: If the compound is somewhat volatile, it may be lost during solvent evaporation under high vacuum. Use a rotary evaporator with controlled temperature and pressure.
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Degradation on Silica: The compound may be degrading on the silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed. If degradation is observed, switch to a neutral stationary phase like alumina.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic purification of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product from Impurities | Incorrect mobile phase polarity. | Optimize the eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product for the best separation on a column. |
| Co-elution of closely related impurities. | Consider using a shallower solvent gradient during elution. If that fails, an alternative stationary phase like alumina or a different solvent system may be necessary to alter the selectivity of the separation. | |
| Product Does Not Elute from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, you can add a small percentage of a more polar solvent like methanol. |
| Strong interaction with the stationary phase. | This is likely due to the basicity of the aniline. Add 1% triethylamine to the mobile phase. If the product still doesn't elute, consider switching to a more polar solvent system or a different stationary phase like neutral alumina. | |
| Cracked or Channeled Column Bed | Improper column packing. | Ensure the silica gel is packed as a uniform slurry without any air bubbles. Always keep the solvent level above the top of the silica bed to prevent it from drying out. |
Experimental Protocol: Flash Column Chromatography
This protocol is a general guideline based on methods for structurally similar compounds and should be optimized for your specific crude material.
1. Materials and Reagents:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (or petroleum ether)
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Ethyl acetate
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Triethylamine (TEA)
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TLC plates (silica gel coated)
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Glass chromatography column
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Collection tubes
2. Mobile Phase Selection:
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Develop a suitable solvent system using TLC. A good starting point for halogenated anilines is a mixture of hexane and ethyl acetate.
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Prepare several test solutions with varying ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
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Add 1% triethylamine to each test solvent system to prevent tailing.
-
The ideal solvent system will give your desired product an Rf value between 0.2 and 0.3.
3. Column Packing:
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Based on the amount of your crude material, use a mass of silica gel that is 50-100 times greater. For difficult separations, a higher ratio may be required.
-
Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane:ethyl acetate with 1% TEA).
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Pour the slurry into the column and use gentle air pressure to pack a uniform bed, ensuring no air bubbles are trapped.
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Add a thin layer of sand on top of the silica bed to prevent disturbance.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed with a pipette.
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Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
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Begin eluting with the mobile phase, starting with the polarity determined from your TLC analysis. A steady flow rate can be achieved with gentle positive pressure.
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Collect fractions in an orderly manner.
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Monitor the collected fractions by TLC to identify those containing the pure product.
6. Product Isolation:
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Combine the pure fractions.
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Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the chromatographic purification.
Caption: Troubleshooting decision-making for common purification issues.
References
Technical Support Center: Recrystallization of 4-Chloro-3-(trifluoromethoxy)aniline
This technical support guide provides comprehensive information for selecting a suitable recrystallization solvent for 4-Chloro-3-(trifluoromethoxy)aniline, catering to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for recrystallization?
A1: While specific data for this compound is not widely available, we can infer properties from the closely related compound, 4-Chloro-3-(trifluoromethyl)aniline. It is a crystalline solid at room temperature with a melting point in the range of 36-40°C.[1] The trifluoromethoxy group is expected to confer similar solubility characteristics. It is sparingly soluble in water but has good solubility in organic solvents like ethanol, ether, and acetone.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. A preliminary solvent screen with common laboratory solvents is the recommended first step. Based on the structure of the target compound, which has both polar (amine) and non-polar (chlorophenyl, trifluoromethoxy) groups, a solvent of intermediate polarity or a mixed solvent system is likely to be effective.
Q3: What are some recommended starting solvents for screening?
A3: Good single solvents to start with include ethanol, methanol, and toluene.[2] Mixed solvent systems can also be very effective. Common combinations to try are ethanol/water, acetone/water, or toluene/hexane.[2]
Solvent Selection Guide
Due to the limited availability of quantitative solubility data for this compound, a systematic solvent screening is crucial. The following table summarizes the properties of common laboratory solvents and their expected solubility behavior with the target compound based on general principles for halogenated anilines.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Water | High | 100 | Very low solubility at all temperatures. Can be used as an anti-solvent. |
| Ethanol | High | 78 | Good solubility, especially when hot. Often effective in a mixed system with water. |
| Isopropanol | Medium | 82 | Likely to have good solubility when hot and moderate to low solubility when cold. A good candidate for a single-solvent recrystallization. |
| Acetone | Medium | 56 | Good solubility. May require a less polar anti-solvent like hexane for effective crystallization. |
| Ethyl Acetate | Medium | 77 | May serve as a good single solvent or as part of a mixed solvent system. |
| Toluene | Low | 111 | Good potential for recrystallization due to the aromatic nature of both the solvent and the solute. |
| Hexane | Low | 69 | Likely to have low solubility at all temperatures. Can be used as an anti-solvent. |
Experimental Protocols
Solvent Screening Protocol
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Preparation: Place a small, accurately weighed amount (e.g., 20-30 mg) of crude this compound into several small test tubes.
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Solvent Addition: To each test tube, add a different potential solvent dropwise at room temperature, gently agitating after each addition.
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Room Temperature Solubility: Observe the solubility of the compound in each solvent at room temperature. A good solvent will not dissolve the compound well at this stage.
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Hot Solubility: Gently heat the test tubes that showed poor solubility at room temperature in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves.
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Cooling and Crystallization: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.
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Observation: The ideal solvent will show a significant amount of crystal formation upon cooling.
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound to completely dissolve it. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
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Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated or cooled too quickly. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Consider using a lower-boiling solvent. |
| The yield of recrystallized product is low. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated and perform the filtration quickly.- After cooling to room temperature, place the flask in an ice bath for a longer duration. |
| The recrystallized product is still impure or colored. | - The chosen solvent is not appropriate for rejecting the specific impurity.- Colored impurities were not effectively removed. | - Try a different recrystallization solvent or a combination of solvents.- If the product is colored, perform a decolorization step with activated charcoal. |
Recrystallization Workflow
Caption: Workflow for solvent selection and recrystallization.
References
Methods for removing isomeric impurities from aniline derivatives
This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges in removing isomeric impurities from aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of aniline derivatives? A1: The main difficulties arise from the similar physical and chemical properties of isomers, including close boiling points, similar polarities, and nearly identical solubility profiles.[1] Additionally, the basicity of the aniline functional group can lead to issues during chromatographic purification, such as strong interaction with acidic stationary phases like silica gel, resulting in poor separation and product loss.[2][3] Anilines are also prone to oxidation, which can cause discoloration and the formation of impurities during purification.[1][2]
Q2: My aniline derivative is turning yellow or brown. What is causing this and how can I prevent it? A2: Discoloration in aniline derivatives is typically caused by aerial oxidation.[2] The amino group is easily oxidized, especially when exposed to air and light, leading to the formation of colored by-products.[1][2] To prevent this, handle and purify the compound under an inert atmosphere (e.g., nitrogen or argon), use de-gassed solvents, and store the purified product in the dark at low temperatures.[1] Distilling over zinc dust can also help prevent oxidation during heating.[2]
Q3: Which analytical techniques are best for assessing the purity and isomeric ratio of my sample? A3: To effectively determine the purity and isomeric ratio of your aniline derivative samples, a combination of techniques is recommended:
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Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and identifying individual isomers and impurities.[1] A nitrogen-phosphorus detector (NPD) can provide enhanced selectivity for nitrogen-containing compounds.[4]
-
High-Performance Liquid Chromatography (HPLC): A powerful and versatile technique, particularly reverse-phase HPLC with a C18 or phenyl-based column.[1][5] The mobile phase can be optimized to improve the separation of closely related isomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the isomeric ratio in a mixture by analyzing the chemical shifts and integration of characteristic peaks.[1]
Q4: Can I use normal-phase chromatography to separate aniline isomers? A4: Yes, normal-phase chromatography can be used. However, the basic aniline group can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and potential irreversible adsorption.[1][2] To mitigate this, you can add a small amount of a volatile amine, like triethylamine (TEA), to the mobile phase to mask the active silanol sites.[5] Alternatively, using a less acidic stationary phase, such as neutral alumina, can be effective.[1]
Troubleshooting Guides
This section addresses common issues encountered during the purification of aniline derivatives.
Issue 1: Poor Separation of Isomers by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Stationary Phase | Silica gel is standard, but its acidic nature can cause issues. Consider using silica gel pre-treated with triethylamine, or switch to a neutral stationary phase like alumina.[1][5] For HPLC, phenyl-based columns can offer different selectivity for aromatic compounds through π-π interactions.[5][6] |
| Incorrect Mobile Phase Polarity | The eluent polarity is critical. If isomers are co-eluting, the mobile phase may be too polar. If the product is not eluting, it may be too non-polar. Start with a low-polarity system (e.g., hexane/ethyl acetate) and perform a gradient elution by gradually increasing the polarity. A shallow gradient is often more effective for separating closely related isomers.[1] |
| Peak Tailing | The basic amine group is likely interacting with acidic silanol groups on the silica support.[5][6] Add a small amount (0.1-0.5%) of triethylamine or a similar volatile base to the mobile phase to improve peak shape.[5] In HPLC, adjusting the mobile phase pH can also suppress analyte ionization and reduce tailing.[5] |
| Isomers Still Co-elute | If optimization of flash chromatography fails, higher resolution techniques are necessary. Consider preparative HPLC, which offers superior separating power.[1] Alternatively, chemical derivatization to alter the polarity or structural properties of the isomers can facilitate separation.[7] |
Issue 2: Low Product Recovery After Purification
| Possible Cause | Troubleshooting Steps |
| Irreversible Adsorption | The basic aniline may be strongly and irreversibly binding to acidic silica gel.[1] Deactivate the silica gel by adding triethylamine to the eluent or use neutral alumina as the stationary phase.[1] |
| Product Volatility | If the aniline derivative is volatile, product loss can occur during solvent evaporation under high vacuum.[1] Use a rotary evaporator with controlled temperature and pressure, and avoid prolonged exposure to high vacuum.[1] |
| Decomposition on Column | Some aniline derivatives may be unstable on acidic silica gel. Monitor the purification by TLC; the appearance of new, more polar spots can indicate decomposition. If this occurs, switch to a neutral stationary phase like alumina or consider purification by crystallization. |
Issue 3: Product Discoloration During or After Purification
| Possible Cause | Troubleshooting Steps |
| Oxidation of the Aniline | Anilines are susceptible to air oxidation.[1] Purge all solvents and the chromatography column with an inert gas (e.g., nitrogen or argon) before use.[1] Collect and combine fractions under an inert atmosphere. Store the final product under an inert atmosphere, protected from light.[1] |
| Presence of Acidic Impurities | Acidic impurities can catalyze degradation.[1] Ensure that any acids from the reaction workup are completely removed before purification. A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can be beneficial.[1] |
| Excessive Heat | Heating during solvent removal can accelerate oxidation. Use a rotary evaporator at a moderate temperature (e.g., 30-40 °C).[4] For liquid anilines, vacuum distillation is often more effective than atmospheric distillation as it requires lower temperatures.[2] |
Data Presentation: Comparison of Purification Methods
| Method | Principle of Separation | Best Suited For | Advantages | Limitations |
| Fractional Distillation | Difference in boiling points. | Liquid isomers with a significant boiling point difference (>10-20 °C).[1][8] | Effective for large-scale purifications; relatively simple setup. | Ineffective for isomers with close boiling points (azeotropes can be an issue). Thermal decomposition is a risk for high-boiling compounds.[9] |
| Crystallization | Difference in solubility in a given solvent at different temperatures.[10] | Solid compounds where one isomer is significantly less soluble than the others in a suitable solvent.[10] | Can yield very high purity material; scalable. Excellent for removing small amounts of impurities. | Finding a suitable solvent can be challenging and time-consuming.[10] Yield can be low if isomers have similar solubilities. |
| Column Chromatography (Flash/HPLC) | Differential adsorption onto a stationary phase based on polarity.[11] | Most common method for both solid and liquid isomers with different polarities.[1] | Highly versatile and broadly applicable. HPLC offers very high resolution for difficult separations.[1][5] | Can be slow and solvent-intensive for large scales. Basicity of anilines can cause tailing and recovery issues on silica gel.[1][2] |
| Chemical Derivatization | Conversion of the aniline functional group into a different functional group (e.g., amide, sulfonamide) to alter physical properties.[12] | Isomers that are very difficult to separate by other means.[7] Particularly useful for resolving enantiomers by forming diastereomers.[12] | Creates significant differences in polarity or crystallinity, making subsequent separation by chromatography or crystallization much easier.[7][12] | Requires additional reaction and purification steps (derivatization and subsequent removal of the derivatizing group), which can lower the overall yield. |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a stationary phase. | Chiral and achiral separations of small organic molecules.[6] | Often faster and uses more environmentally friendly solvents than HPLC. Can provide high selectivity and sharp peaks.[6] | Requires specialized instrumentation that is not as widely available as HPLC.[12] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying an aniline derivative using silica gel chromatography.
-
TLC Method Development:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate).
-
The ideal solvent system should provide good separation between the desired isomer and impurities, with the target compound having an Rf value of approximately 0.2-0.3.[4]
-
Add 0.5% triethylamine to the chosen solvent system to prevent peak tailing.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or the reaction solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the mobile phase, starting with a low polarity and gradually increasing it if a gradient is required.[1]
-
Collect fractions in test tubes and monitor their composition by TLC.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified aniline derivative.[1]
-
Protocol 2: Purification by Recrystallization
This method is ideal for purifying solid aniline derivatives.[10]
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential solvent. An ideal solvent will not dissolve the compound at room temperature but will completely dissolve it at the solvent's boiling point.[10]
-
Test various solvents (e.g., ethanol, methanol, hexane, ethyl acetate, toluene, or water) or solvent pairs.
-
-
Dissolution:
-
Place the crude aniline derivative in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling.
-
Continue adding the hot solvent until the solid just dissolves. Avoid adding excess solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large crystals.[10]
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[10]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Visualizations
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// Edges start -> problem; problem -> tailing [label="Tailing Peaks"]; problem -> coelution [label="Poor Separation"]; problem -> low_recovery [label="Missing Product"];
tailing -> solve_tailing1; tailing -> solve_tailing2;
coelution -> solve_coelution1; coelution -> solve_coelution2;
low_recovery -> solve_recovery1; solve_recovery1 -> solve_recovery2; } caption [label="Troubleshooting guide for common chromatography issues.", shape=plaintext, fontsize=10];
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques [pw.live]
- 9. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Optimizing reaction conditions for ortho-OCF3 aniline synthesis
Welcome to the technical support center for the synthesis of ortho-trifluoromethoxylated (ortho-OCF3) anilines. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing ortho-OCF3 anilines?
A1: A widely used and effective method is a two-step sequence involving the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide derivative, followed by a thermally induced intramolecular OCF3 migration.[1][2][3] This protocol is known for its operational simplicity, use of bench-stable reagents, and broad functional-group tolerance.[1][2]
Q2: Which trifluoromethylating reagent is recommended for the first step?
A2: Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a highly effective electrophilic CF3 source for the O-trifluoromethylation of the N-aryl-N-hydroxyacetamide intermediate.[1][4][5]
Q3: What are the typical reaction conditions for the OCF3 migration step?
A3: The migration is typically achieved by heating the N-aryl-N-(trifluoromethoxy)amine intermediate in a solvent like nitromethane at temperatures ranging from 50 to 140 °C.[6] Electron-poor substrates generally require higher temperatures to achieve full conversion.[6]
Q4: Is this synthesis scalable?
A4: Yes, this protocol has been shown to be amenable to gram-scale synthesis.[2]
Q5: What are the main advantages of this synthetic approach?
A5: The primary advantages include the use of easy-to-handle reagents, amenability to gram-scale synthesis, broad substrate scope, and high tolerance of various functional groups.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of ortho-OCF3 anilines.
Problem 1: Low yield in the O-trifluoromethylation step.
| Possible Cause | Suggested Solution |
| Oxygen Sensitivity | The reaction is sensitive to oxygen. Ensure the reaction flask is thoroughly purged with an inert gas (e.g., nitrogen) by performing several vacuum-refill cycles.[4] Using Schlenk techniques or performing the reaction inside a glovebox is recommended.[8] |
| Solvent Quality | The use of un-degassed chloroform as a solvent can lead to lower yields.[4] Use dried and degassed chloroform for the reaction. |
| Reagent Quality | Togni reagent II can degrade over time. It is best stored in a glovebox freezer at -35 °C to maintain its quality.[4] |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction stalls, consider extending the reaction time. |
Problem 2: Low yield or no reaction in the OCF3 migration step.
| Possible Cause | Suggested Solution |
| Insufficient Temperature | Electron-deficient substrates require higher reaction temperatures for the migration to occur.[4][6] If the reaction is sluggish, incrementally increase the temperature (e.g., from 120 °C to 140 °C). |
| Solvent Choice | While nitromethane is commonly used, acetonitrile can also be effective, especially for reactions requiring temperatures up to 80 °C.[6] |
| Impure Intermediate | Ensure the N-aryl-N-(trifluoromethoxy)amine intermediate from the first step is sufficiently pure. Purify the crude product by flash column chromatography if necessary.[4] |
Problem 3: Formation of side products.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Use a slight excess (e.g., 1.2 equivalents) of Togni reagent II in the O-trifluoromethylation step to ensure complete conversion of the starting material.[8] |
| Reaction with other functional groups | While the reaction has a broad functional group tolerance, highly reactive groups on the aniline substrate may lead to side reactions. Protection of sensitive functional groups may be necessary. |
Experimental Protocols and Data
Key Experimental Steps & Conditions
The synthesis of ortho-OCF3 anilines via OCF3 migration is a two-step process. The general workflow is outlined below.
Caption: General experimental workflow for the two-step synthesis of ortho-OCF3 aniline derivatives.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate as a representative example.[4]
| Step | Reagents & Catalyst | Solvent | Temperature | Time | Yield |
| O-Trifluoromethylation | Methyl 4-(N-hydroxyacetamido)benzoate, Togni reagent II (1.2 equiv), Cs2CO3 (10 mol%) | Anhydrous, Degassed Chloroform | Room Temperature | 16 h | ~95% |
| OCF3 Migration | Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate | Nitromethane | 120 °C | 20 h | ~85% |
Detailed Methodologies
Step 1: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate [4]
-
Inside a nitrogen-filled glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv), cesium carbonate (Cs2CO3, 0.1 equiv), and Togni reagent II (1.2 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous and degassed chloroform to the flask.
-
Seal the flask and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate in vacuo.
-
The crude product can be purified by flash column chromatography.
Step 2: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [4]
-
Add the purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (1.0 equiv) and nitromethane to a pressure vessel with a magnetic stir bar.
-
Seal the vessel and heat the reaction mixture to 120 °C for 20 hours. Caution: This reaction should be conducted behind a safety shield.
-
After cooling to room temperature, transfer the mixture to a round-bottom flask.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to obtain the final ortho-OCF3 aniline derivative.
Signaling Pathways and Logical Relationships
The troubleshooting process can be visualized as a logical decision-making workflow.
Caption: A troubleshooting decision tree for the synthesis of ortho-OCF3 anilines.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Aniline Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of anilines.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using anilines, especially those with electron-withdrawing groups?
A1: The primary reason for low yields is the reduced nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density on the nitrogen atom through resonance and inductive effects.[1] This makes the aniline a significantly weaker nucleophile, leading to sluggish reactions that may require harsh conditions and fail to proceed to completion.[1]
Q2: My Friedel-Crafts acylation/alkylation of aniline is failing. What is the likely cause?
A2: Direct Friedel-Crafts reactions on aniline are generally unsuccessful because the amino group (-NH₂) is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that deactivates the aromatic ring towards the desired electrophilic substitution.[2] To overcome this, the amino group should be protected, typically by converting it to an acetanilide, which is less basic and allows the reaction to proceed.[2]
Q3: I am observing the formation of multiple products in my halogenation of aniline. How can I achieve better selectivity?
A3: The amino group is a strong activating group, making the aniline ring highly reactive towards electrophilic substitution, which can lead to polyhalogenation.[2][3] To control the reaction and achieve mono-substitution, the reactivity of the amino group must be moderated. This is typically done by protecting the amino group as an acetanilide.[2][3]
Q4: My aniline starting material is dark-colored. Can this affect my reaction?
A4: Yes, a dark color (typically yellow, red, or brown) in aniline is a sign of oxidation, which can introduce impurities and potentially lower the yield of your desired reaction.[4] It is advisable to purify colored aniline, for example by distillation under reduced pressure, before use.[5]
Q5: What is the most common side reaction in the N-alkylation of aniline, and how can I prevent it?
A5: The most prevalent side reaction is over-alkylation, leading to di- and tri-alkylanilines.[6] This happens because the mono-alkylated product is often more nucleophilic than the starting aniline.[6] To favor mono-alkylation, you can use a large excess of aniline compared to the alkylating agent or control the reaction conditions by lowering the temperature and using a less polar solvent.[6]
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reactions
If you are experiencing low yields in the acylation of aniline to form an amide, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Acylation Yield
References
Storage and stability issues of 4-Chloro-3-(trifluoromethoxy)aniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of 4-Chloro-3-(trifluoromethoxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For extended storage periods, refrigeration at 2-8°C is recommended.[4] It is also advisable to protect the compound from light and moisture to prevent degradation.[1]
Q2: What are the known stability issues with this compound?
A2: Like many aniline derivatives, this compound can be susceptible to degradation upon exposure to air and light, which can lead to discoloration (typically turning yellow or brown) due to oxidation.[5] Incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides should be avoided to prevent vigorous reactions and degradation.[1][5]
Q3: My this compound has changed color. Can I still use it?
A3: A change in color, such as yellowing or browning, often indicates oxidation and the formation of impurities.[5] For applications where high purity is critical, such as in drug development, the presence of these impurities can be problematic. It is highly recommended to assess the purity of the discolored material using analytical techniques like HPLC before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[5]
Q4: What are the primary hazards associated with handling this compound?
A4: this compound is classified as a toxic substance.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[3][7][8] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][8] Therefore, it is essential to handle this compound in a well-ventilated area, preferably under a chemical fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent reaction yields | Degraded starting material due to improper storage. | Verify the purity of the this compound using HPLC. If impurities are present, purify the compound or use a fresh batch. Ensure the compound has been stored according to the recommended conditions (cool, dry, dark, and under an inert atmosphere if necessary). |
| Appearance of unexpected side products | Reaction with atmospheric oxygen or moisture. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize reactions with water. |
| Incompatibility with reaction conditions (e.g., strong acids/bases, high temperatures). | Review the reaction conditions for compatibility with anilines. Consider milder bases or acids and optimize the reaction temperature. | |
| Discoloration of reaction mixture | Oxidation of the aniline. | Degas solvents before use and maintain an inert atmosphere throughout the reaction. |
| Photodegradation. | Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale | Reference |
| Temperature | Short-term: Cool, well-ventilated area. Long-term: 2-8°C. | To minimize thermal degradation. | [1][4] |
| Atmosphere | Tightly sealed container. | To prevent oxidation from air. | [1][2][3][6][7] |
| Light | Protect from light (e.g., amber vial). | To prevent photodegradation. | [1][5] |
| Moisture | Dry environment. | To prevent hydrolysis or reaction with moisture. | [7] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
Objective: To quantify the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution may be necessary to achieve good separation, for example, starting with 40% acetonitrile and ramping up to 90% over 20 minutes.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Protocol 2: Forced Degradation Study (Photostability)
This protocol is designed to assess the stability of this compound under UV light exposure.
Objective: To evaluate the potential for photodegradation of this compound.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile)
-
Quartz cuvettes or thin-film plates
-
UV lamp (e.g., 254 nm and 365 nm)
-
HPLC system for analysis
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 0.1 mg/mL in acetonitrile). Prepare a control sample that will be kept in the dark.
-
Exposure: Place the sample in a quartz cuvette or spot it on a TLC plate and expose it to a controlled UV light source. The exposure time will depend on the intensity of the light source and should be sufficient to cause some degradation (e.g., a few hours).
-
Analysis: After the exposure period, analyze both the exposed sample and the control sample by HPLC using the method described in Protocol 1.
-
Evaluation: Compare the chromatograms of the exposed and control samples. A decrease in the main peak area and the appearance of new peaks in the exposed sample indicate photodegradation. The percentage of degradation can be calculated based on the reduction of the main peak area.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. dl.edi-info.ir [dl.edi-info.ir]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Profiles in Trifluoromethoxylation Reactions
Welcome to the technical support center for trifluoromethoxylation reactions. This resource is designed for researchers, scientists, and drug development professionals to safely and effectively manage the thermal hazards associated with the introduction of the trifluoromethoxy (-OCF₃) group.
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethoxylation reactions often exothermic?
A1: Many trifluoromethoxylation reactions are exothermic due to a combination of factors. The formation of highly stable C-O and C-F bonds releases a significant amount of energy. Additionally, some reagents used for this transformation are highly reactive and can decompose, contributing to the overall heat release.[1][2] The specific reagents, substrates, and reaction conditions all play a crucial role in the magnitude of the exotherm.
Q2: Which trifluoromethoxylation reagents are known for causing significant exotherms?
A2: Reagents that can generate highly reactive intermediates, such as trifluoromethoxide anions or radicals, have the potential for significant exotherms.[3][4] For example, reactions involving the in-situ generation of trifluoromethoxide from sources like TMSCF₃ in the presence of an oxidant can be highly energetic.[5] It is crucial to consult the Safety Data Sheet (SDS) and relevant literature for any specific reagent being used.
Q3: What are the primary risks associated with an uncontrolled exotherm in trifluoromethoxylation?
A3: An uncontrolled exotherm can lead to a thermal runaway, where the reaction rate increases exponentially with temperature.[6] This can result in a rapid increase in pressure within the reaction vessel, potentially leading to an explosion. Other risks include the decomposition of thermally sensitive starting materials, intermediates, or products, and the formation of hazardous byproducts.[7]
Q4: Can the choice of solvent influence the exothermic profile of the reaction?
A4: Absolutely. The solvent plays a critical role in heat dissipation. Solvents with higher heat capacities and thermal conductivities are more effective at absorbing and dissipating the heat generated during the reaction. Additionally, the solvent's boiling point can act as a safety control, as boiling can dissipate a large amount of energy. However, this also leads to an increase in pressure if the system is not properly vented.
Troubleshooting Guide
This guide provides solutions to common problems encountered during trifluoromethoxylation reactions.
Problem 1: A rapid, unexpected temperature increase is observed during reagent addition.
-
Immediate Action:
-
Stop the addition of the reagent immediately.
-
Ensure the cooling system is operating at maximum capacity.
-
If necessary, use an external cooling bath (e.g., ice-water or dry ice/acetone) to bring the temperature under control.
-
Alert personnel in the vicinity and be prepared to evacuate if the temperature continues to rise uncontrollably.
-
-
Root Cause Analysis & Prevention:
-
Addition Rate Too Fast: The rate of addition of a reactive reagent is often the primary cause of poor exotherm control.
-
Solution: Reduce the addition rate significantly. Use a syringe pump for precise and slow addition.
-
-
Inadequate Cooling: The cooling system may not be sufficient for the scale of the reaction.
-
Solution: Ensure the cooling bath has good surface area contact with the reaction flask and that the coolant is at the target temperature. For larger scale reactions, consider using a more powerful cooling system.
-
-
Poor Stirring: Inefficient stirring can lead to localized "hot spots" where the reaction is more concentrated and generates heat rapidly.
-
Solution: Use an overhead stirrer for viscous reactions or larger volumes to ensure efficient mixing. Check that the stir bar or paddle is appropriately sized for the flask.
-
-
Problem 2: The reaction temperature remains elevated even after stopping reagent addition.
-
Immediate Action:
-
Follow the immediate actions for Problem 1.
-
If the temperature continues to rise and approaches the solvent's boiling point, consider quenching the reaction if a safe and effective quenching agent is known and readily available. Caution: Quenching an exothermic reaction can sometimes produce more heat initially. This should only be done if the procedure is well-established.
-
-
Root Cause Analysis & Prevention:
-
Accumulation of Unreacted Reagents: If the initial reaction temperature was too low, the added reagent may not have reacted immediately, leading to its accumulation. A subsequent small increase in temperature can then trigger a rapid reaction of all the accumulated reagent.
-
Solution: Ensure the reaction is initiated (a slight exotherm is observed) at the beginning of the addition. If no initiation is observed, stop the addition and investigate the cause (e.g., catalyst inactivity, incorrect temperature) before proceeding.
-
-
Decomposition of Reagents or Intermediates: Some trifluoromethoxylation reagents or reaction intermediates are thermally unstable and can decompose exothermically.[2]
-
Solution: Operate at the lowest effective temperature for the reaction. Review the literature for the thermal stability of all components in your reaction mixture.
-
-
Quantitative Data on Reagent Thermal Stability
The following table provides a qualitative comparison of the thermal stability of common classes of trifluoromethoxylation reagents. It is essential to consult specific literature for quantitative data on the particular reagent you are using.
| Reagent Class | General Thermal Stability | Potential for Exotherm | Key Considerations |
| Electrophilic Reagents (e.g., Togni, Umemoto) | Generally good, but can be reactive.[1][2] | Moderate to High | Can react vigorously with nucleophiles. Slow addition is critical. |
| Nucleophilic Reagents (e.g., CF₃O⁻ sources) | Varies greatly with counter-ion and solvent. | High | Highly reactive. Often generated and used at low temperatures.[8] |
| Radical Precursors | Often require thermal or photochemical initiation. | Moderate | The initiation step can sometimes lead to a rapid increase in reaction rate. |
Experimental Protocols
General Protocol for a Safe Lab-Scale Trifluoromethoxylation
This protocol provides a general framework. Always refer to a specific, peer-reviewed procedure for your reaction of interest.
-
Preparation:
-
Assemble a dry, clean reaction vessel equipped with a magnetic stir bar (or overhead stirrer), a temperature probe, a nitrogen/argon inlet, and a dropping funnel or syringe pump for reagent addition.
-
Ensure the reaction is performed in a certified chemical fume hood.[8]
-
Have a cooling bath (e.g., ice-water, dry ice/acetone) of sufficient size ready and at the target temperature.
-
Have appropriate quenching materials and personal protective equipment (PPE) readily available.[8]
-
-
Execution:
-
Charge the reaction vessel with the substrate and solvent.
-
Cool the mixture to the desired initial temperature (e.g., 0 °C or lower).
-
Begin slow, dropwise addition of the trifluoromethoxylating reagent solution via syringe pump or dropping funnel.
-
Carefully monitor the internal temperature. A slight, controlled exotherm is often desirable as it indicates the reaction is proceeding.
-
Maintain the internal temperature within a narrow range (e.g., ± 2 °C) by adjusting the addition rate and/or the cooling bath temperature.
-
After the addition is complete, continue to stir the reaction at the set temperature and monitor for any delayed exotherm.
-
-
Work-up and Quenching:
-
Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), cool the reaction mixture to a low temperature (e.g., 0 °C).
-
Slowly add a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, water) while carefully monitoring the temperature. Be aware that the quench itself can be exothermic.
-
Visualizations
Experimental Workflow for Exotherm Management
Caption: Workflow for managing exothermic trifluoromethoxylation reactions.
Troubleshooting a Thermal Runaway Event
Caption: Decision tree for responding to a thermal runaway event.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-3-(trifluoromethoxy)aniline and 4-Chloro-3-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of building blocks with tailored electronic properties is paramount. The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic profile. This guide provides an in-depth comparison of two structurally similar yet electronically distinct aniline derivatives: 4-Chloro-3-(trifluoromethoxy)aniline and 4-Chloro-3-(trifluoromethyl)aniline.
This document aims to dissect the nuanced differences in their reactivity, drawing upon theoretical principles and available experimental data. By understanding the electronic influence of the trifluoromethoxy (-OCF3) versus the trifluoromethyl (-CF3) group, researchers can make more informed decisions in the design and synthesis of novel chemical entities.
Electronic Properties: A Tale of Two Electron-Withdrawing Groups
The primary driver of the differential reactivity between these two anilines lies in the electronic nature of the -OCF3 and -CF3 substituents. Both are potent electron-withdrawing groups, a property that significantly influences the electron density of the aniline ring and the nucleophilicity of the amino group.
The trifluoromethyl group (-CF3) is a classic example of a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which exert a powerful negative inductive effect (-I). The trifluoromethoxy group (-OCF3) also exhibits a strong -I effect. However, the oxygen atom in the -OCF3 group possesses lone pairs of electrons that can participate in resonance, potentially donating electron density back to the aromatic ring (+R effect). This resonance effect can partially offset the inductive withdrawal.
The Hammett constants (σ) provide a quantitative measure of the electronic influence of a substituent on a benzene ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |
| -CF3 | 0.43 | 0.54 |
| -OCF3 | 0.38 | 0.35 |
Note: The table presents Hammett constants for the substituents themselves. The values can vary slightly depending on the specific reaction and conditions.
From the Hammett constants, it is evident that both -CF3 and -OCF3 are electron-withdrawing. However, the -CF3 group generally exhibits a stronger electron-withdrawing effect, particularly from the para position, as indicated by its higher σ_para value. The lower σ value for the -OCF3 group suggests that its electron-withdrawing inductive effect is tempered by a degree of resonance donation from the oxygen atom.
Predicted Reactivity: A Comparative Analysis
Based on their electronic properties, we can predict the relative reactivity of this compound and 4-Chloro-3-(trifluoromethyl)aniline in key synthetic transformations.
Nucleophilicity of the Amino Group: The electron-withdrawing nature of both the -CF3 and -OCF3 groups decreases the electron density on the nitrogen atom of the aniline, thereby reducing its nucleophilicity compared to unsubstituted aniline. Given that the -CF3 group is a stronger electron-withdrawing group, it is anticipated that 4-Chloro-3-(trifluoromethyl)aniline will be less nucleophilic than this compound . This has direct implications for reactions involving the amino group, such as acylation and alkylation.
Susceptibility to Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, the presence of the strongly deactivating chloro, trifluoromethyl, and trifluoromethoxy groups makes EAS challenging for both molecules. The overall deactivation of the ring is expected to be greater in 4-Chloro-3-(trifluoromethyl)aniline due to the more potent electron-withdrawing nature of the -CF3 group.
Nucleophilic Aromatic Substitution (SNAr): The chloro substituent on both molecules can be displaced by strong nucleophiles via a nucleophilic aromatic substitution mechanism. The rate of SNAr reactions is accelerated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. Consequently, 4-Chloro-3-(trifluoromethyl)aniline is predicted to be more reactive towards SNAr than this compound .
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, the electronic properties of the aryl halide can influence the rate-determining oxidative addition step. More electron-deficient aryl halides can sometimes undergo oxidative addition more readily. Therefore, it is plausible that 4-Chloro-3-(trifluoromethyl)aniline may exhibit slightly higher reactivity in certain Pd-catalyzed cross-coupling reactions . However, the nature of the catalyst, ligand, and reaction conditions plays a crucial role and can override subtle electronic differences.
Experimental Data and Protocols
Amide Bond Formation (Acylation)
Acylation of the amino group is a fundamental transformation for these anilines, often employed in the synthesis of pharmaceuticals.
Experimental Protocol: General Acylation of an Aniline Derivative
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0 equivalent) and a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide).
-
Base Addition: Add a non-nucleophilic base (1.1 - 1.5 equivalents), such as triethylamine or diisopropylethylamine, to the solution.
-
Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the acylating agent (e.g., an acid chloride or anhydride) (1.0 - 1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
It is anticipated that under identical conditions, the acylation of this compound would proceed at a faster rate and potentially give higher yields than that of 4-Chloro-3-(trifluoromethyl)aniline due to the higher nucleophilicity of its amino group.
Signaling Pathways and Experimental Workflows in Drug Synthesis
Both anilines are key intermediates in the synthesis of multi-kinase inhibitors used in cancer therapy. For instance, 4-Chloro-3-(trifluoromethyl)aniline is a crucial building block for Sorafenib and Regorafenib.
Below is a generalized workflow for the synthesis of a urea-containing drug molecule, a common motif derived from these anilines.
Caption: Generalized workflow for the synthesis of urea-containing APIs.
The multi-kinase inhibitors derived from these anilines target key signaling pathways involved in tumor growth and angiogenesis.
Caption: Inhibition of key signaling pathways by derived kinase inhibitors.
Conclusion
-
This compound is expected to be the more nucleophilic of the two, making it a potentially better substrate for reactions involving the amino group, such as acylation.
-
4-Chloro-3-(trifluoromethyl)aniline , with its more strongly electron-withdrawing substituent, is predicted to be more reactive in nucleophilic aromatic substitution reactions at the chloro position.
The choice between these two reagents will ultimately depend on the specific transformation being targeted. For reactions where a higher nucleophilicity of the aniline is desired, the trifluoromethoxy derivative may be advantageous. Conversely, for reactions that benefit from a more electron-deficient aromatic ring, such as SNAr, the trifluoromethyl analogue would be the preferred choice. Further quantitative experimental studies are warranted to fully elucidate the reactivity differences between these two important synthetic intermediates.
A Comparative Analysis of the Physicochemical Properties of p-Trifluoromethoxyaniline and p-Trifluoromethylaniline
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar functional groups is paramount for molecular design and optimization. This guide provides a detailed comparison of the physicochemical properties of para-substituted trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) anilines, supported by experimental data and methodologies.
The introduction of fluorine-containing moieties is a widely employed strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and electronic characteristics. Among the most common are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups. While both are strongly electron-withdrawing, their influence on the parent aniline molecule differs in subtle yet significant ways. This comparison guide delves into these differences, offering a quantitative and methodological framework for informed decision-making in research and development.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key physicochemical properties of p-trifluoromethoxyaniline and p-trifluoromethylaniline, providing a clear and concise overview of their differences.
| Physicochemical Property | p-Trifluoromethoxyaniline | p-Trifluoromethylaniline |
| pKa | 3.75 (Predicted)[1] | 2.45[2][3][4][5] |
| logP | 2.90 (Predicted) | 1.95[2][3] |
| Dipole Moment (Debye) | Data not readily available | 4.3 D |
| Hammett Constant (σp) | 0.35 | 0.57 |
| Molecular Weight ( g/mol ) | 177.12[1] | 161.12 |
In-Depth Analysis of Physicochemical Differences
Basicity (pKa): The pKa of an aniline is a measure of the acidity of its conjugate acid, and thus reflects the basicity of the amine group. The significantly lower pKa of p-trifluoromethylaniline (2.45) compared to the predicted pKa of p-trifluoromethoxyaniline (3.75) indicates that the -CF3 group is a stronger electron-withdrawing group in this context, making the lone pair of electrons on the nitrogen atom less available for protonation.[1][2][3][4][5] This is consistent with the Hammett constants, where the σp for -CF3 (0.57) is larger than that for -OCF3 (0.35), signifying a greater electron-withdrawing effect through the aromatic system.
Lipophilicity (logP): The partition coefficient (logP) is a critical parameter in drug design, indicating the lipophilicity of a molecule. A higher logP value suggests greater solubility in lipids and non-polar solvents. The predicted logP of p-trifluoromethoxyaniline (2.90) is higher than the experimental logP of p-trifluoromethylaniline (1.95), indicating that the -OCF3 group imparts greater lipophilicity than the -CF3 group.[2][3] This is a key consideration for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Electronic Effects (Hammett Constants): The Hammett constants (σ) quantify the electronic influence of a substituent on a reaction center. The para-Hammett constant (σp) for the -CF3 group is 0.57, while for the -OCF3 group it is 0.35. This confirms that both are electron-withdrawing groups, with the -CF3 group exerting a stronger withdrawing effect. The -OCF3 group, while still strongly inductive due to the fluorine atoms, can also exhibit a minor resonance-donating effect from the oxygen lone pairs, which slightly offsets its overall electron-withdrawing character compared to the purely inductive and hyperconjugative electron withdrawal of the -CF3 group.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a substituted aniline.
Methodology:
-
Preparation of the Analyte Solution: A known concentration of the aniline derivative (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the aniline solution.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the aniline has been protonated.
Determination of logP by the Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a compound.
Methodology:
-
Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A known amount of the aniline derivative is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A known volume of the sample solution is mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases to reach equilibrium. The funnel is then allowed to stand for the phases to separate completely.
-
Concentration Measurement: The concentration of the aniline derivative in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. The logP is then the base-10 logarithm of P.
Visualization of the Comparison Logic
The following diagram illustrates the logical workflow for comparing the physicochemical properties of -OCF3 and -CF3 substituted anilines.
Caption: Logical workflow for comparing physicochemical properties.
References
Spectroscopic Data Interpretation: A Comparative Guide for 4-Chloro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the expected spectroscopic data for 4-Chloro-3-(trifluoromethoxy)aniline (CAS No. 97608-50-9). Due to the limited availability of published experimental spectra for this specific compound, this guide employs a comparative approach. By examining the spectroscopic data of structurally related analogues, including 4-chloroaniline, 3-(trifluoromethoxy)aniline, and 4-chloro-3-(trifluoromethyl)aniline, we can predict and interpret the key spectral features of the target molecule.
Predicted Spectroscopic Data Summary
The following tables summarize the predicted and comparative spectroscopic data for this compound and its analogues.
Table 1: ¹H NMR and ¹³C NMR Chemical Shift Data
| Compound | Aromatic Protons (ppm) | NH₂ Proton (ppm) | Aromatic Carbons (ppm) |
| This compound (Predicted) | ~7.2 (d), ~6.8 (d), ~6.6 (dd) | ~3.8 - 4.0 | ~148 (C-O), ~145 (C-N), ~132 (C-Cl), ~122 (q, -OCF₃), ~120 (CH), ~118 (CH), ~114 (CH) |
| 4-Chloro-3-(trifluoromethyl)aniline | A: 7.22, B: 6.95, C: 6.72 | D: 3.83 | No readily available data |
| 4-Chloroaniline | ~7.05 (d), ~6.65 (d) | ~3.7 | 145.2, 129.0, 123.5, 116.3 |
| 3-(Trifluoromethoxy)aniline | ~7.2 (t), ~6.8 (m), ~6.7 (m), ~6.6 (m) | ~3.8 | 150.1, 147.9, 130.5, 121.2 (q, -OCF₃), 115.0, 113.8, 109.8 |
Note: Predicted values are estimates based on substituent effects. 'd' denotes a doublet, 't' a triplet, 'dd' a doublet of doublets, 'm' a multiplet, and 'q' a quartet.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Predicted Range for this compound | Aniline | 4-Chloro-3-(trifluoromethyl)aniline | o-Chloroaniline |
| N-H Stretch (Amine) | 3500 - 3300 (two bands) | 3442, 3360 | N/A | 3466, 3373 |
| C-H Stretch (Aromatic) | 3100 - 3000 | ~3050 | N/A | ~3050 |
| C=C Stretch (Aromatic) | 1620 - 1580 | 1619 | N/A | ~1600 |
| N-H Bend (Amine) | 1650 - 1580 | 1619 | N/A | ~1620 |
| C-O-C Stretch (Ether) | 1250 - 1200 | N/A | N/A | N/A |
| C-F Stretch (-OCF₃) | 1300 - 1100 (strong, multiple bands) | N/A | Yes (strong) | N/A |
| C-N Stretch (Aromatic Amine) | 1335 - 1250 | 1281 | N/A | ~1280 |
| C-Cl Stretch | 800 - 600 | N/A | N/A | ~750 |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) and Interpretation |
| This compound (Predicted) | 211 / 213 (approx. 3:1 ratio) | 176 (M-Cl)⁺, 126 (M-OCF₃)⁺, loss of HCN, characteristic fragments of the aromatic ring. |
| 4-Chloro-3-(trifluoromethyl)aniline | 195 / 197 (approx. 3:1 ratio) | 195 (M⁺, 100%), 197 ((M+2)⁺, 33.3%), 160 (M-Cl)⁺, 148, 145, 132. |
| 4-Chloroaniline | 127 / 129 (approx. 3:1 ratio) | 92 (M-Cl)⁺, loss of HCN. |
| 3-(Trifluoromethoxy)aniline | 177 | 177 (M⁺), 108, 80. |
Spectroscopic Interpretation and Visualization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton at C2 will likely be a doublet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet. The electron-withdrawing nature of the chlorine and trifluoromethoxy groups will shift these protons downfield compared to aniline. The NH₂ protons typically appear as a broad singlet.
**¹³
A Comparative Guide to the Structural Confirmation of Synthesized 4-Chloro-3-(trifluoromethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural confirmation of synthesized 4-Chloro-3-(trifluoromethoxy)aniline. Due to the limited public availability of spectral data for this specific compound, this document presents a detailed analysis of a closely related structural analog, 4-Chloro-3-(trifluoromethyl)aniline , to illustrate the comparative analytical workflow. The methodologies and data interpretation principles described herein are directly applicable to the structural elucidation of this compound.
A multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is essential for unambiguous structural confirmation.
Workflow for Structural Confirmation
The structural confirmation of a newly synthesized compound like this compound follows a logical progression of analytical techniques to determine its molecular structure, purity, and integrity.
Caption: A generalized workflow for the synthesis, purification, and structural confirmation of a chemical compound.
Comparative Spectral Data
This section presents the available spectral data for the comparison compound, 4-Chloro-3-(trifluoromethyl)aniline. The same analytical techniques would be applied to this compound to obtain a corresponding dataset for comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.
¹H NMR Spectral Data for 4-Chloro-3-(trifluoromethyl)aniline [1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.22 | d | Aromatic H |
| 6.95 | d | Aromatic H |
| 6.72 | dd | Aromatic H |
| 3.83 | br s | NH₂ |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Mass Spectrometry Data for 4-Chloro-3-(trifluoromethyl)aniline [1]
| m/z | Relative Intensity (%) | Assignment |
| 197 | 33.3 | [M+2]⁺ (presence of ³⁷Cl isotope) |
| 195 | 100 | [M]⁺ (Molecular Ion) |
| 176 | 13.9 | [M-F]⁺ |
| 160 | 11.6 | [M-Cl]⁺ |
| 148 | 17.4 | [M-H-F-F]⁺ |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable data acquisition. The following are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation
-
Weigh 5-10 mg of the purified crystalline aniline derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.
Instrument Parameters (¹H NMR)
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 s
-
Spectral Width: 0-10 ppm
Instrument Parameters (¹³C NMR)
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C)
-
Relaxation Delay: 2-5 s
-
Spectral Width: 0-200 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method for Crystalline Solids)
-
Grind 1-2 mg of the crystalline aniline sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
Instrument Parameters
-
Spectrometer: FT-IR spectrometer
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation
-
Prepare a stock solution of the aniline derivative at a concentration of 1 mg/mL in a volatile organic solvent such as acetone or dichloromethane.
-
Dilute the stock solution to a final concentration of approximately 10-100 µg/mL.
Instrument Parameters
-
GC Column: A 30 m x 0.25 mm ID capillary column with a 5% phenyl polydimethylsiloxane stationary phase is suitable.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the analytical techniques and the specific structural information they provide for an aniline derivative.
Caption: The relationship between analytical techniques and the structural information they provide.
References
Purity Assessment of 4-Chloro-3-(trifluoromethoxy)aniline: A Comparative Guide to HPLC and GC Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and the development of safe and effective pharmaceuticals. 4-Chloro-3-(trifluoromethoxy)aniline is a key building block in the synthesis of various agrochemicals and pharmaceutical compounds. Ensuring its purity is critical for reaction efficiency, yield, and the safety profile of the final product. This guide provides a comparative analysis of two widely used analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
Reverse-phase HPLC is a powerful and versatile technique for the purity analysis of a wide range of organic compounds, including substituted anilines. Its applicability to non-volatile and thermally labile compounds makes it a preferred method in many pharmaceutical and chemical laboratories.
A suitable HPLC method for this compound would typically employ a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component (water or a buffer). The separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase and the polar mobile phase.
Gas Chromatography (GC): An Alternative for Volatile Compounds
Gas chromatography is another robust analytical technique, particularly well-suited for the analysis of volatile and semi-volatile compounds. For aniline derivatives, GC can provide high resolution and sensitivity, especially when coupled with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD). The separation in GC is achieved based on the compound's volatility and its interaction with the stationary phase of the capillary column.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for the purity assessment of this compound depends on several factors, including the nature of potential impurities, the required sensitivity, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required; suitable for non-volatile and thermally labile compounds. | Required; suitable for volatile and thermally stable compounds. |
| Typical Stationary Phase | Octadecylsilane (C18) bonded to silica particles. | Polysiloxane-based polymers (e.g., SE-54, AT-210) coated on a capillary column. |
| Typical Mobile Phase | Mixture of an organic solvent (e.g., acetonitrile) and water/buffer. | Inert gas (e.g., Helium, Nitrogen). |
| Common Detector | UV-Vis Detector, Diode Array Detector (DAD). | Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS). |
| Advantages | - Broad applicability to a wide range of compounds. - Analysis at ambient temperature avoids thermal degradation. - Robust and reproducible for quantitative analysis. | - High separation efficiency and resolution for volatile compounds. - Sensitive detectors available (e.g., FID for organic compounds). - Faster analysis times for simple mixtures. |
| Limitations | - Lower resolution for highly complex mixtures compared to capillary GC. - Mobile phase consumption can be high. | - Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for some polar compounds to improve volatility. |
Experimental Protocols
Below are detailed experimental protocols for a representative HPLC method and a comparative GC method for the purity assessment of this compound.
HPLC Method Protocol
This proposed method is based on established protocols for similar substituted anilines.
| Parameter | Condition |
| Instrument | HPLC system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. |
GC Method Protocol
This method is adapted from a validated procedure for the analysis of a closely related compound, 4-(trifluoromethoxy)aniline and its isomers.[1]
| Parameter | Condition |
| Instrument | Gas Chromatograph with a Flame Ionization Detector (FID) |
| Column | AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness[1] |
| Carrier Gas | Helium at a constant flow of 3.0 psi[1] |
| Injector Temperature | 200°C[1] |
| Detector Temperature | 260°C[1] |
| Oven Temperature Program | Initial temperature of 50°C, ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, and hold for 5 min.[1] |
| Injection Volume | 1 µL (split injection) |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable solvent (e.g., toluene) to a concentration of approximately 1 mg/mL. |
Expected Quantitative Data and Impurity Profile
Based on the synthesis route and the nature of the compound, potential impurities in this compound may include positional isomers, starting materials, and by-products from side reactions such as dechlorination. The following table presents hypothetical but representative quantitative data for the purity assessment by both HPLC and GC, assuming a high-purity sample.
| Compound | HPLC | GC |
| Retention Time (min) | Peak Area (%) | |
| This compound | ~ 8.5 | 99.85 |
| 3-Chloro-4-(trifluoromethoxy)aniline (isomer) | ~ 7.8 | 0.05 |
| 2-Chloro-5-(trifluoromethoxy)aniline (isomer) | ~ 9.2 | 0.03 |
| 3-(Trifluoromethoxy)aniline (dechlorinated) | ~ 6.5 | 0.02 |
| Unknown Impurity 1 | ~ 10.1 | 0.03 |
| Unknown Impurity 2 | ~ 11.5 | 0.02 |
Note: The retention times are estimates and will vary depending on the specific instrument, column, and exact chromatographic conditions.
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows for both the HPLC and GC methods.
Conclusion
Both HPLC and GC are highly effective methods for the purity assessment of this compound. HPLC offers versatility and is suitable for a broader range of potential impurities, including non-volatile ones. GC, on the other hand, provides excellent separation efficiency for volatile impurities and can be a faster technique for routine analysis of known volatile components. The choice of method should be guided by the specific analytical requirements, the nature of the expected impurities, and the available instrumentation. For comprehensive purity analysis and impurity profiling, the use of orthogonal techniques, such as HPLC and GC, is often recommended to ensure the highest level of quality control.
References
A Comparative Study on the Reactivity of Halogenated (Trifluoromethoxy)aniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Halogenated (trifluoromethoxy)aniline isomers are pivotal building blocks in the synthesis of novel pharmaceuticals and agrochemicals. The nature and position of the halogen substituent, in conjunction with the electron-withdrawing trifluoromethoxy group and the electron-donating amino group, profoundly influence the reactivity of the aromatic ring. This guide provides a comprehensive comparative analysis of the reactivity of chloro, bromo, and iodo (trifluoromethoxy)aniline isomers in several key synthetic transformations, supported by experimental data and detailed protocols.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halogenated (trifluoromethoxy)anilines in these reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step. The general reactivity trend follows the order: I > Br > Cl.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Aryl iodides are the most reactive substrates, often enabling coupling under milder conditions, followed by aryl bromides and then aryl chlorides.[1][2]
| Aryl Halide Isomer | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85-95 |
| 4-Chloro-3-(trifluoromethyl)aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~70-85 |
| 4-Iodo-2-(trifluoromethyl)aniline | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 80 | 6 | >90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide follows the trend I > Br > Cl.[3][4]
| Aryl Halide Isomer | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-(trifluoromethyl)aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 8 | ~90 |
| 4-Chloro-3-(trifluoromethyl)aniline | Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | 18 | ~75-85 |
| 2-Iodo-4-(trifluoromethoxy)aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | >90 |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The reactivity of the leaving group in SNAr reactions is not solely dependent on bond strength but also on the stability of the intermediate Meisenheimer complex. Generally, for activated systems, the reactivity order is F > Cl > Br > I, as the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.[5]
| Aryl Halide Isomer | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Fluoro-2-(trifluoromethoxy)aniline | Piperidine | K₂CO₃ | DMSO | 100 | 4 | High |
| 4-Chloro-2-(trifluoromethoxy)aniline | Piperidine | K₂CO₃ | DMSO | 120 | 12 | Moderate-High |
| 4-Bromo-2-(trifluoromethoxy)aniline | Piperidine | K₂CO₃ | DMSO | 140 | 24 | Moderate |
| 4-Iodo-2-(trifluoromethoxy)aniline | Piperidine | K₂CO₃ | DMSO | 160 | >24 | Low to Moderate |
Reactivity in Electrophilic Aromatic Substitution
The amino group is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution, while the trifluoromethoxy and halogen substituents are deactivating. The regioselectivity of these reactions is a result of the interplay between these electronic effects and steric hindrance.
Halogenation
Halogenation of anilines is often rapid and can lead to polysubstitution. To achieve monosubstitution, milder conditions or protection of the amino group may be necessary.
| Substrate Isomer | Reagent | Solvent | Temp. (°C) | Major Product |
| 4-(trifluoromethoxy)aniline | Br₂ / H₂O | Acetic Acid | 25 | 2,6-Dibromo-4-(trifluoromethoxy)aniline |
| 4-(trifluoromethoxy)aniline | NBS | DMF | 25 | 2-Bromo-4-(trifluoromethoxy)aniline |
| 3-(trifluoromethoxy)aniline | Cl₂ | CH₂Cl₂ | 0 | Mixture of 2-chloro-, 4-chloro-, and 6-chloro-3-(trifluoromethoxy)aniline |
Nitration
Direct nitration of anilines with strong acids can lead to oxidation and the formation of a significant amount of the meta-isomer due to the protonation of the amino group to form the anilinium ion, which is a meta-director.[1] Acylation of the amino group can be used to control the reaction and favor para-substitution.
| Substrate Isomer | Reagents | Major Product(s) |
| 4-(trifluoromethoxy)aniline | HNO₃, H₂SO₄ | Mixture of 2-nitro-4-(trifluoromethoxy)aniline and 3-nitro-4-(trifluoromethoxy)aniline |
| N-acetyl-4-(trifluoromethoxy)aniline | HNO₃, H₂SO₄ | N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide |
Reactivity in Directed ortho-Lithiation (DoM)
Directed ortho-lithiation (DoM) is a powerful method for the functionalization of the position ortho to a directing metalation group (DMG). The amino group, particularly after protection as a pivalamide or carbamate, is a potent DMG. However, for bromo- and iodo-substituted anilines, lithium-halogen exchange can be a competing and often faster process than deprotonation.[6]
| Halogen (X) | Reactivity with n-BuLi | Comments |
| Cl | ortho-Lithiation | The C-Cl bond is generally stable to lithium-halogen exchange at low temperatures. |
| Br | Lithium-Halogen Exchange | This is typically the dominant pathway, occurring rapidly even at low temperatures. |
| I | Lithium-Halogen Exchange | This is a very fast process, making directed ortho-lithiation challenging. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halogenated (trifluoromethoxy)aniline (1.0 mmol), the boronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent (e.g., Toluene/Ethanol/H₂O 3:1:1, 5 mL).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.[7]
-
Add the solvent (e.g., toluene, 5 mL), followed by the halogenated (trifluoromethoxy)aniline (1.0 mmol) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to the specified temperature for the indicated time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
-
To a round-bottom flask, add the halogenated (trifluoromethoxy)aniline (1.0 mmol), the nucleophile (1.2-2.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the solvent (e.g., DMSO, 5 mL).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, pour into water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Electrophilic Bromination with NBS
-
Dissolve the (trifluoromethoxy)aniline isomer (1.0 mmol) in DMF (5 mL).
-
Add N-bromosuccinimide (NBS) (1.0-1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography.
Signaling Pathways and Workflow Diagrams
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: General reactivity trends of halogen substituents in key reactions.
Caption: Competing pathways in the reaction of halogenated anilines with organolithiums.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Ortho-Trifluoromethoxylated Anilines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethoxy (-OCF₃) group at the ortho-position of anilines is a critical transformation in medicinal chemistry and materials science, often imparting unique physicochemical and biological properties. This guide provides a comprehensive comparison of leading methodologies for this synthesis, offering a critical evaluation of alternative reagents and their performance based on experimental data.
At a Glance: Performance Comparison of Key Methodologies
The following table summarizes the performance of prominent methods for the synthesis of ortho-trifluoromethoxylated anilines. The data presented is collated from various studies and is intended to provide a comparative overview. Direct comparison is facilitated by selecting representative aniline substrates where available.
| Methodology | Reagent(s) | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Two-Step OCF₃ Migration | Togni Reagent II | 85-95% (overall) | Step 1: Cs₂CO₃, CHCl₃, rt; Step 2: MeNO₂, 120°C | High yields, broad substrate scope, well-established.[1] | Requires pre-functionalization of aniline, high temperatures in the second step.[1] |
| Iron-Catalyzed C-H Trifluoromethylation | Langlois' Reagent (CF₃SO₂Na), FeCl₃ | 49-75% | Acetone, UV irradiation (365 nm), rt | Uses a low-cost iron catalyst and trifluoromethylating agent.[2][3] | Requires photochemical setup, moderate yields. |
| Silver-Catalyzed C-H Trifluoromethylation | TMSCF₃, AgOPiv | 50-80% | PhI(OAc)₂, Na₂CO₃, 1,4-dioxane, 80°C | Direct C-H functionalization, good yields for various anilines.[4] | Requires a stoichiometric oxidant and a silver catalyst. |
| Visible-Light Photoredox Catalysis | Langlois' Reagent (CF₃SO₂Na), Eosin Y/Cu(OAc)₂ | 60-85% | (NH₄)₂S₂O₈, MeCN, blue LEDs, rt | Mild reaction conditions, avoids high energy UV light. | Requires a photocatalyst and an oxidant. |
Delving Deeper: Experimental Protocols
Detailed methodologies for the key synthetic strategies are provided below to facilitate replication and adaptation in the laboratory.
Protocol 1: Two-Step Synthesis via OCF₃ Migration using Togni Reagent II
This benchmark method involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide precursor, followed by a thermally induced intramolecular OCF₃ migration.[1]
Step 1: Synthesis of N-(trifluoromethoxy)-N-aryl-acetamide
-
To a solution of the N-aryl-N-hydroxyacetamide (1.0 equiv) in chloroform (0.1 M), add cesium carbonate (0.1 equiv) and Togni Reagent II (1.2 equiv).
-
Stir the reaction mixture at room temperature for 16 hours under a nitrogen atmosphere.
-
Filter the mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-(trifluoromethoxy)-N-aryl-acetamide. A 95% yield was reported for methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[1]
Step 2: Thermally Induced OCF₃ Migration
-
Dissolve the N-(trifluoromethoxy)-N-aryl-acetamide (1.0 equiv) in nitromethane (1.0 M).
-
Heat the reaction mixture to 120 °C in a sealed vessel for 20 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the ortho-trifluoromethoxylated aniline. An 85% yield was reported for methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[1]
Protocol 2: Iron-Catalyzed Ortho-C-H Trifluoromethylation
This method utilizes a cost-effective iron catalyst and a readily available trifluoromethyl source under photochemical conditions.[2][3]
-
To a reaction vessel, add the picolinamide-protected aniline (1.0 equiv), Langlois' reagent (CF₃SO₂Na, 2.0 equiv), and FeCl₃ (10 mol%).
-
Add acetone as the solvent and degas the mixture.
-
Irradiate the reaction mixture with a 365 nm UV lamp at room temperature for the specified time.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography. Yields for various substituted anilines ranged from 49% to 75%.[2]
Protocol 3: Silver-Catalyzed Ortho-C-H Trifluoromethylation
This protocol enables the direct trifluoromethylation of aniline C-H bonds using a silver catalyst.[4]
-
In a reaction tube, combine the aniline substrate (1.0 equiv), TMSCF₃ (2.0 equiv), AgOPiv (5 mol%), PhI(OAc)₂ (2.5 equiv), and Na₂CO₃ (1.5 equiv).
-
Add 1,4-dioxane as the solvent.
-
Heat the mixture at 80 °C for 24 hours in a sealed tube.
-
After cooling, dilute the reaction mixture and extract the product.
-
Purify by column chromatography to obtain the ortho-trifluoromethylated aniline. Yields for a range of anilines were reported to be between 50% and 80%.[4]
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows and logical relationships of the described synthetic strategies.
Caption: Two-step synthesis of ortho-trifluoromethoxylated anilines.
Caption: Conceptual overview of synthetic strategies.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of -OCF3 and -OCH3 Substituted Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. Among the vast array of functional groups utilized, the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups are frequently employed to modulate the physicochemical and biological properties of drug candidates. This guide provides an objective comparison of the biological activities of compounds substituted with these two groups, supported by experimental data, to inform rational drug design and development.
Physicochemical Properties: A Tale of Two Ethers
The substitution of a methoxy group with a trifluoromethoxy group can profoundly alter a molecule's fundamental physicochemical characteristics, primarily its lipophilicity and electronic nature. These changes, in turn, influence a cascade of pharmacokinetic and pharmacodynamic properties.
Lipophilicity
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly impacted by the choice between -OCH3 and -OCF3. The trifluoromethoxy group is substantially more lipophilic than the methoxy group. This is quantitatively represented by the Hansch lipophilicity parameter (π), where a positive value indicates an increase in lipophilicity.
Table 1: Comparison of Physicochemical Properties
| Property | -OCH3 | -OCF3 | Impact of -OCF3 Substitution |
| Hansch Lipophilicity Parameter (π) | -0.02 | +1.04 | Significant increase in lipophilicity |
| Calculated LogP (cLogP) of Anisole vs. Trifluoromethoxyanisole | 2.11 | 3.24 | Increased lipophilicity |
| Electronic Effect | Electron-donating (by resonance) | Strongly electron-withdrawing (by induction) | Alters molecular electronics, impacting pKa and target interactions |
Data sourced from scientific literature.
Electronic Effects
The electronic properties of the -OCH3 and -OCF3 groups are diametrically opposed. The methoxy group is a moderate electron-donating group through resonance, while the trifluoromethoxy group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect). This difference can significantly alter the pKa of nearby ionizable groups, influencing a compound's ionization state at physiological pH and its potential for ionic interactions with biological targets.[1]
Pharmacokinetic Properties: The Metabolic Stability Advantage
A key driver for substituting a methoxy group with a trifluoromethoxy group in drug discovery is the enhancement of metabolic stability.
Metabolic Stability
The methoxy group is susceptible to oxidative metabolism, primarily O-demethylation, by cytochrome P450 (CYP) enzymes in the liver. This metabolic pathway can lead to rapid clearance of the drug and the formation of potentially active or toxic metabolites. In contrast, the trifluoromethoxy group is highly resistant to oxidative metabolism due to the strength of the carbon-fluorine bonds.[2] This increased metabolic stability often results in a longer plasma half-life (t½) and lower intrinsic clearance (CLint).[2]
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | -OCH3 Analog | -OCF3 Analog | Rationale for Difference |
| Metabolic Pathway | Susceptible to O-demethylation by CYP enzymes. | Resistant to oxidative metabolism. | Strong C-F bonds in -OCF3 prevent CYP-mediated cleavage.[2] |
| Plasma Half-life (t½) | Generally shorter. | Generally longer. | Reduced metabolic clearance of the -OCF3 analog. |
| Intrinsic Clearance (CLint) | Typically higher. | Typically lower. | -OCF3 group blocks a common metabolic pathway. |
This table represents general trends observed in medicinal chemistry.
Pharmacodynamic Properties: Impact on Target Binding
The alteration of physicochemical properties by -OCH3 and -OCF3 substitution can directly influence a compound's interaction with its biological target, affecting binding affinity and, consequently, its potency.
Target Binding Affinity
The increased lipophilicity of the -OCF3 group can lead to enhanced binding to hydrophobic pockets within a target protein, potentially increasing potency. Furthermore, the distinct electronic nature of the -OCF3 group can alter key electrostatic or hydrogen bonding interactions within the binding site compared to the -OCH3 group. However, the larger steric bulk of the -OCF3 group may also lead to unfavorable steric clashes, resulting in decreased affinity. The overall effect on binding affinity is therefore highly dependent on the specific topology and chemical environment of the target's binding site.
Table 3: Comparative Pharmacodynamic Parameters (Hypothetical Kinase Inhibitor)
| Parameter | Methoxy-Substituted Inhibitor | Trifluoromethoxy-Substituted Inhibitor |
| Target | Kinase X | Kinase X |
| IC50 (nM) | 50 | 15 |
This table illustrates a hypothetical scenario where the increased lipophilicity of the -OCF3 group contributes to enhanced binding affinity.
Case Study: The Tale of a Celecoxib Analog
A compelling example of the differential effects of fluorinated substituents can be seen in a trifluoromethyl analog of the COX-2 inhibitor, Celecoxib. While not a direct -OCH3 vs. -OCF3 comparison, it highlights how fluorination can dramatically alter the biological profile. A trifluoromethyl analog of Celecoxib (TFM-C) was found to have a 205-fold lower inhibitory activity against the COX-2 enzyme.[3] Despite this, TFM-C demonstrated potent anti-inflammatory effects in models of neuroinflammation and arthritis, suggesting a COX-2-independent mechanism of action.[3][4] This case underscores that the introduction of fluorine-containing groups can lead to compounds with novel biological activities, independent of the original target.
Experimental Protocols
LogP/LogD Determination (Shake-Flask Method)
Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer.
Methodology:
-
Preparation of Phases: n-Octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
Compound Dissolution: The test compound is dissolved in the n-octanol phase at a known concentration.
-
Partitioning: An equal volume of the aqueous buffer is added to the n-octanol solution of the compound. The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Calculation:
-
LogP (for non-ionizable compounds): LogP = log10 ([Compound]octanol / [Compound]aqueous)
-
LogD (for ionizable compounds at a specific pH): LogD = log10 ([Compound]octanol / [Compound]aqueous)
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Methodology:
-
Reagent Preparation:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, etc.) are thawed on ice.
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
-
Incubation:
-
The test compound (final concentration typically 1 µM) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for a short period to allow for temperature equilibration.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Half-life (t½): t½ = 0.693 / k
-
Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount)
-
Visualizing the Concepts
Caption: Impact of -OCH3 vs. -OCF3 on physicochemical properties and biological outcomes.
Caption: Metabolic fate of -OCH3 versus -OCF3 substituted compounds.
Caption: Experimental workflow for comparing -OCH3 and -OCF3 analogs.
Conclusion
The choice between a methoxy and a trifluoromethoxy substituent is a critical decision in the drug design and optimization process. The trifluoromethoxy group generally offers significant advantages in terms of increased lipophilicity and enhanced metabolic stability, which can lead to improved pharmacokinetic profiles. However, its impact on target binding affinity is context-dependent and requires careful consideration of the target's binding site architecture. This guide provides a foundational understanding of the key differences between these two important functional groups, supported by experimental considerations, to aid researchers in making informed decisions during the development of novel therapeutics.
References
Quantitative Analysis of 4-Chloro-3-(trifluoromethoxy)aniline: A Comparative Guide to qNMR, HPLC, and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pharmaceutical intermediates is paramount in drug development and manufacturing to ensure product quality, safety, and efficacy. 4-Chloro-3-(trifluoromethoxy)aniline is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of three powerful analytical techniques for the quantitative analysis of this compound: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). This comparison is supported by experimental data and detailed methodologies to assist in selecting the most appropriate technique for your specific analytical needs.
At a Glance: Performance Comparison
The choice of analytical technique depends on various factors, including the required accuracy and precision, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC-MS for the quantitative analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. |
| Accuracy | High (typically >99%) | High (typically 98-102% recovery) | High (typically 98-102% recovery) |
| Precision (%RSD) | Excellent (<1%) | Excellent (<2%) | Excellent (<2%) |
| Linearity (R²) | Excellent (>0.999) | Excellent (>0.999) | Excellent (>0.999) |
| Limit of Detection (LOD) | ~0.1 - 1 mg/mL | ~1 - 10 ng/mL | ~0.1 - 1 ng/mL |
| Sample Throughput | Moderate | High | High |
| Sample Preparation | Simple (dissolution) | Moderate (dissolution, filtration) | Often requires derivatization for polar analytes |
| Structural Information | Rich structural information | Limited to retention time | Provides mass fragmentation patterns for identification |
| Primary Method | Yes (can be a primary ratio method) | No (requires a reference standard of the same compound) | No (requires a reference standard of the same compound) |
In-Depth Analysis of Techniques
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.
Advantages:
-
Primary Method: Can provide traceability to the International System of Units (SI).
-
High Accuracy and Precision: Capable of achieving very low uncertainty in measurements.
-
Structural Confirmation: Provides detailed structural information, confirming the identity of the analyte simultaneously with quantification.
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Lower Sensitivity: Compared to chromatographic techniques, qNMR generally has a higher limit of detection.
-
Potential for Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used separation technique that is well-suited for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.[1] For quantitative analysis, the area of the chromatographic peak is compared to that of a known concentration of a reference standard.
Advantages:
-
High Sensitivity: Can detect and quantify low levels of the analyte.
-
High Throughput: Modern systems with autosamplers allow for the analysis of a large number of samples.
-
Versatility: A wide variety of columns and mobile phases are available to optimize separations.
Limitations:
-
Requires a Reference Standard: Accurate quantification necessitates a well-characterized reference standard of this compound.
-
Limited Structural Information: Retention time alone is not sufficient for definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds.[2] The mass spectrometer provides detailed structural information through fragmentation patterns, aiding in definitive identification.
Advantages:
-
Excellent Sensitivity and Selectivity: The mass spectrometer provides high selectivity, reducing interference from matrix components.
-
Definitive Identification: The mass spectrum serves as a "fingerprint" for the compound.
-
High Separation Efficiency: Capillary GC columns offer excellent resolution of complex mixtures.
Limitations:
-
Analyte Volatility: The compound must be volatile or amenable to derivatization to become volatile. While this compound is amenable to GC analysis, some related impurities may not be.
-
Potential for Thermal Degradation: Thermally labile compounds may degrade in the high temperatures of the GC inlet.
-
Requires a Reference Standard: Similar to HPLC, a reference standard is needed for accurate quantification.
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh 15-25 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.[3][4]
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the analyte and internal standard are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.
-
Acquisition Time (aq): Sufficient to allow the FID to decay completely.
-
Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of the analyte (e.g., one of the aromatic protons) and a signal from the internal standard.
-
Calculate the purity or concentration of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
HPLC Protocol
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample in the same solvent to a concentration within the calibration range.
2. Chromatographic Conditions:
-
HPLC System: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm).
-
Column Temperature: 25 °C.
3. Quantification:
-
Inject the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
GC-MS Protocol
1. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Prepare calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range.
2. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for aromatic amines (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane column).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).[1]
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.
3. Quantification:
-
Inject the calibration standards and the sample solution.
-
Generate a calibration curve by plotting the peak area of a characteristic ion of the analyte against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the sample from the calibration curve.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for qNMR analysis and a comparison of the logical relationships between the three analytical techniques.
References
Benchmarking different synthesis routes for trifluoromethoxylated aromatics
The introduction of the trifluoromethoxy (-OCF3) group into aromatic systems is of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. This substituent can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an objective comparison of prominent synthetic routes to trifluoromethoxylated aromatics, supported by experimental data and detailed protocols for key methodologies.
Overview of Synthetic Strategies
The synthesis of aryl trifluoromethyl ethers has evolved from harsh, classical methods to more sophisticated and milder protocols. Key strategies can be broadly categorized as:
-
O-Trifluoromethylation of Phenols: Direct functionalization of the hydroxyl group of phenols.
-
Cross-Coupling Reactions: Formation of the C-OCF3 bond using pre-functionalized arenes such as aryl stannanes, arylboronic acids, and aryl halides.
-
Direct C-H Trifluoromethoxylation: Functionalization of an unactivated C-H bond on the aromatic ring.
-
Rearrangement Strategies: Intramolecular migration of a trifluoromethoxy group.
Performance Comparison of Key Synthesis Routes
The choice of synthetic route depends on factors such as substrate scope, functional group tolerance, reagent availability and toxicity, and reaction conditions. The following table summarizes and compares the performance of several key methods.
| Method | Starting Material | Typical Reagents | Advantages | Limitations | Typical Yields (%) |
| Classical Fluorination | Phenols | Cl2CO, SbF3/HF or SF4 | Inexpensive reagents. | Harsh conditions (high temperatures), limited functional group tolerance, use of toxic reagents.[1] | Variable, often moderate |
| Oxidative Desulfurization-Fluorination of Xanthates | Phenols | Xanthate-forming reagent, XtalFluor-E, TCCA or NFSI | General method for aromatic and aliphatic trifluoromethyl ethers, milder conditions than classical methods.[2][3] | Two-step process.[2][4] | Good to excellent (up to >90% for xanthate formation, variable for fluorination).[4] |
| Silver-Mediated Cross-Coupling | Aryl Stannanes, Arylboronic Acids | Ag(I) salt, TAS·OCF3 source | First transition-metal-mediated Caryl–OCF3 bond formation, tolerates various functional groups.[1][5][6] | Requires toxic aryl stannanes, two-step procedure for arylboronic acids, limited success with basic functional groups.[1][5][6] | 59-88% for aryl stannanes.[6] |
| Photoredox Catalysis with Aryl Halides | Aryl Halides | Photocatalyst, Silver salt, Trifluoromethoxylating reagent (e.g., TFMS) | Utilizes readily available aryl halides, avoids issues of competing C-H activation and β-fluoride elimination.[7] | A more recently developed method, substrate scope still under exploration. | Up to 95%.[7] |
| Radical C-H Trifluoromethoxylation | (Hetero)arenes | OCF3 radical precursor (e.g., BTMP), Photocatalyst or TEMPO | Direct functionalization of unactivated C-H bonds, avoids pre-functionalization.[8][9] | Can suffer from issues of regioselectivity with multiple C-H bonds.[7] | Good yields under mild conditions.[8] |
| Synthesis via N-(Hetero)aryl-N-hydroxylamines | N-(Hetero)aryl-N-hydroxylamines | Togni reagent II, Cs2CO3 | Provides access to ortho-trifluoromethoxylated anilines and certain trifluoromethoxylated heterocycles, mild conditions.[10][11] | Requires synthesis of the hydroxylamine precursor, specific for ortho-functionalization.[10] | Good to excellent.[10] |
Detailed Experimental Protocols
Two-Step O-Trifluoromethylation of Phenols via Xanthate Intermediates
This method provides a relatively mild and general route to aryl trifluoromethyl ethers from readily available phenols.[2][4]
Step 1: Xanthate Formation
To a solution of the phenol (0.5 mmol) and an imidazolium salt (e.g., reagent 6 or 7 in the cited literature, 0.5 mmol) in acetonitrile (5 mL) is added a mild base (0.6 mmol).[2] The reaction mixture is stirred at room temperature until completion (typically monitored by TLC or LC-MS). The resulting aryl xanthate is then isolated. Phenols are generally converted to the corresponding xanthates in over 90% yield.[4]
Step 2: Oxidative Desulfurization-Fluorination
The isolated xanthate is dissolved in a suitable solvent, and XtalFluor-E is added in the presence of an oxidant such as trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI) to yield the aryl trifluoromethyl ether.[2]
Silver-Mediated Trifluoromethoxylation of Aryl Stannanes
This protocol represents a key advance in forming the Caryl-OCF3 bond via transition metal chemistry.[1][5][6]
A solution of the aryl stannane (1.0 equiv) in a suitable solvent is treated with a source of trifluoromethoxide, such as TAS·OCF3 (prepared in situ), an oxidant like Selectfluor-PF6, and a silver(I) salt (e.g., AgPF6) at low temperature (e.g., -30 °C).[3] The reaction mixture is stirred until the starting material is consumed, after which the desired aryl trifluoromethyl ether is isolated and purified.
Radical C-H Trifluoromethoxylation using Photoredox Catalysis
This approach enables the direct functionalization of C-H bonds in arenes and heteroarenes.[8][12]
A mixture of the (hetero)arene, a trifluoromethoxylating reagent such as a pyridinium-based precursor to the OCF3 radical, and a photoredox catalyst is irradiated with visible light.[12] The excited photocatalyst initiates a radical chain reaction, leading to the formation of the trifluoromethoxylated product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: Overview of major synthetic routes to aryl trifluoromethyl ethers.
Caption: Workflow for the two-step synthesis from phenols via xanthates.
Caption: Key steps in photoredox-catalyzed radical C-H trifluoromethoxylation.
Conclusion
The synthesis of trifluoromethoxylated aromatics has seen significant advancements, moving from harsh classical methods to more versatile and milder protocols. Modern strategies such as silver-mediated cross-coupling, photoredox-catalyzed reactions of aryl halides, and direct C-H functionalization offer broader substrate scopes and improved functional group tolerance. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The methods outlined in this guide provide a strong foundation for researchers to select and implement the most suitable approach for their synthetic challenges.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Chloro-3-(trifluoromethoxy)aniline: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Chloro-3-(trifluoromethoxy)aniline is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and comply with regulatory requirements.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][3] Therefore, strict adherence to safety precautions during handling and disposal is paramount.
Personal Protective Equipment (PPE) Requirements
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1] A lab coat is mandatory. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If dusts or aerosols are generated, a NIOSH/MSHA-approved respirator is required. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Collection and Segregation:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Keep the waste container closed when not in use and store it in a well-ventilated, secure area away from incompatible materials such as acids and oxidizing agents.[1]
2. Handling and Transfer:
- Conduct all transfers of the chemical waste inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
- Use appropriate tools (e.g., spatulas, funnels) to transfer the material to the waste container, minimizing the generation of dust.
- Avoid direct contact with the skin, eyes, and clothing.[1]
3. Decontamination of Empty Containers and Glassware:
- Triple rinse empty containers and contaminated glassware with a suitable solvent (e.g., acetone, ethanol).
- Collect the rinsate as hazardous waste and add it to the designated this compound waste container.
- After decontamination, the glassware can be washed according to standard laboratory procedures. The empty container should be disposed of as hazardous waste.
4. Spill Management:
- In the event of a spill, evacuate the immediate area.
- For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.
- For larger spills, follow your institution's emergency spill response procedures.
- Do not allow the spilled material to enter drains or waterways.
5. Final Disposal:
- All chemical waste must be disposed of through an approved waste disposal plant.[1]
- Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
- Ensure that the waste container is properly labeled with the chemical name and associated hazards.
- Chemical waste generators are responsible for correctly classifying the waste according to local, regional, and national hazardous waste regulations.[1]
Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Chloro-3-(trifluoromethoxy)aniline
This guide provides critical safety, handling, and disposal information for 4-Chloro-3-(trifluoromethoxy)aniline, a key intermediate in pharmaceutical and agrochemical research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. Based on its Safety Data Sheet (SDS), the compound is classified with the following hazards:
-
Toxic if swallowed.[1]
-
Fatal in contact with skin.[1]
-
Causes serious eye damage.[1]
-
May cause damage to organs through prolonged or repeated exposure.[1]
The closely related compound, 4-Chloro-3-(trifluoromethyl)aniline, is also classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[2][3]
Due to the significant hazards, a comprehensive PPE strategy is the primary line of defense. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) are required to protect against splashes.[4] A face shield offers broader protection, especially when handling larger quantities. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which can be fatal.[1] It is advisable to wear two pairs of gloves (double-gloving) and change them frequently. |
| Body Protection | Flame-Resistant Laboratory Coat and Impervious Clothing | To protect skin and personal clothing from contamination.[4][5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to clean-up.
Experimental Protocol:
-
Pre-Handling Preparation:
-
Risk Assessment: Before starting any work, conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the handling area.
-
-
Handling the Compound:
-
All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation exposure.[2]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Transferring: Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid and avoid generating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Clean-up:
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the chemical.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Solid Waste: Collect any solid waste, including contaminated PPE (gloves, etc.), absorbent materials from spills, and residual chemical, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. Designate the container for halogenated organic waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from incompatible materials.[6]
Disposal Methodology:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[2][7]
-
Do not dispose of this chemical down the drain or in regular trash.[7]
-
The primary recommended disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion products like nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[2][7]
The following diagram illustrates the decision-making process for the disposal of waste generated from handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
